PROTAC BTK Degrader-1
Description
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Properties
Molecular Formula |
C43H43N9O4 |
|---|---|
Molecular Weight |
749.9 g/mol |
IUPAC Name |
3-[6-[3-[4-[4-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]piperidin-1-yl]prop-1-ynyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C43H43N9O4/c44-40-38-39(29-9-11-34(12-10-29)56-33-6-2-1-3-7-33)48-52(41(38)46-27-45-40)32-18-23-50(24-19-32)31-16-21-49(22-17-31)20-4-5-28-8-13-35-30(25-28)26-51(43(35)55)36-14-15-37(53)47-42(36)54/h1-3,6-13,25,27,31-32,36H,14-24,26H2,(H2,44,45,46)(H,47,53,54) |
InChI Key |
VJBTZFUBOYQFGT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)C#CCN4CCC(CC4)N5CCC(CC5)N6C7=NC=NC(=C7C(=N6)C8=CC=C(C=C8)OC9=CC=CC=C9)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of PROTAC BTK Degrader-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the mechanism of action of PROTAC BTK Degrader-1, a proteolysis-targeting chimera designed to selectively eliminate Bruton's tyrosine kinase (BTK). This document outlines the core principles of its function, presents key quantitative data, details relevant experimental protocols, and provides visual representations of the critical pathways and workflows involved.
Core Mechanism of Action
This compound operates by co-opting the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively target and degrade BTK.[1][2][3] This is achieved through its heterobifunctional nature, consisting of two distinct ligands connected by a linker.[1][2] One ligand binds to BTK, the protein of interest (POI), while the other binds to an E3 ubiquitin ligase, most commonly Cereblon (CRBN).[1][4][5]
This dual binding induces the formation of a ternary complex between BTK, this compound, and the E3 ligase.[6][7][8] Within this proximity, the E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of BTK.[9][10] The resulting polyubiquitinated BTK is then recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides.[2][3] A key feature of this process is the catalytic nature of the PROTAC; after inducing degradation, this compound is released and can engage in further rounds of BTK degradation.[7]
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BTK Signaling Pathway
BTK is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling.[11][12] Upon BCR engagement, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream substrates, such as phospholipase C gamma 2 (PLCγ2), which in turn triggers a cascade of events culminating in B-cell proliferation, differentiation, and survival.[11] By degrading BTK, this compound effectively shuts down this critical signaling pathway, making it a promising therapeutic strategy for B-cell malignancies.[13][14]
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Quantitative Data Presentation
The efficacy of this compound and other notable BTK degraders is quantified by parameters such as the half-maximal degradation concentration (DC50), the maximum level of degradation (Dmax), and the half-maximal inhibitory concentration (IC50) for BTK binding.
| PROTAC Name | Target | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference |
| This compound | BTK (WT) | Cereblon | - | - | - | 34.51 | [15] |
| This compound | BTK (C481S) | Cereblon | - | - | - | 64.56 | [15] |
| MT-802 | BTK (WT) | Cereblon | NAMALWA | 14.6 | >99 | 18.11 | [16][17] |
| MT-802 | BTK (C481S) | Cereblon | XLA cells | 14.9 | >99 | - | [16][17] |
| MT-802 | BTK | Cereblon | - | 9.1 | >99 (at 250 nM) | 46.9 (WT), 20.9 (C481S) | [11][18] |
| NX-2127 | BTK | Cereblon | - | - | >80 | - | [19] |
| P13I | BTK (WT & C481S) | Cereblon | - | - | - | - | [20] |
| DD-03-171 | BTK | Cereblon | - | 5.1 | - | - | |
| TQ-3959 | BTK | Cereblon | Mino | 0.4 | - | - | [21] |
| Compound 23 | BTK | Cereblon | Mino | 1.29 (4h) | - | - | [21] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Western Blotting for BTK Degradation
This protocol quantifies the reduction in BTK protein levels following treatment with a PROTAC.[1][22]
Materials:
-
Cell line expressing BTK (e.g., TMD8, JeKo-1)
-
This compound
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against BTK
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and treat with varying concentrations of this compound or DMSO for a specified time (e.g., 4, 8, 24 hours).
-
Cell Lysis: Harvest and wash cells with ice-cold PBS. Lyse cells in RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane on an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with primary anti-BTK antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply ECL substrate and visualize bands using an imaging system.
-
Analysis: Quantify band intensities for BTK and the loading control. Normalize BTK levels to the loading control to determine the percentage of degradation.
In Vitro Ubiquitination Assay
This assay directly assesses the ability of the PROTAC to induce the ubiquitination of BTK in a reconstituted system.[9][10][23]
Materials:
-
Recombinant human E1 activating enzyme
-
Recombinant human E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant human E3 ligase complex (e.g., CRBN/DDB1/CUL4A/Rbx1)
-
Recombinant human BTK protein
-
Ubiquitin
-
ATP
-
This compound
-
Ubiquitination reaction buffer
-
SDS-PAGE and Western blot reagents
-
Anti-BTK or anti-ubiquitin antibody
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the ubiquitination reaction buffer, ATP, ubiquitin, E1, E2, E3 ligase, and BTK protein.
-
PROTAC Addition: Add this compound or DMSO to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding Laemmli sample buffer and boiling.
-
Western Blot Analysis: Analyze the reaction products by SDS-PAGE and Western blotting using an anti-BTK or anti-ubiquitin antibody to detect the formation of higher molecular weight polyubiquitinated BTK species.
NanoBRET™ Target Engagement and Ternary Complex Formation Assay
The NanoBRET™ assay is a live-cell method to measure the binding of the PROTAC to its target (target engagement) and the formation of the ternary complex.[24][25][26][27]
Materials:
-
HEK293 cells
-
Plasmids encoding NanoLuc®-BTK and HaloTag®-CRBN
-
Transfection reagent
-
NanoBRET™ Nano-Glo® Substrate
-
HaloTag® NanoBRET™ 618 Ligand
-
This compound
-
Plate reader capable of measuring luminescence and BRET
Procedure for Ternary Complex Formation:
-
Transfection: Co-transfect HEK293 cells with plasmids for NanoLuc®-BTK and HaloTag®-CRBN.
-
Cell Plating: Plate the transfected cells into a white 96-well plate.
-
Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
PROTAC Treatment: Treat the cells with a dilution series of this compound.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.
-
Measurement: Measure the donor (NanoLuc®) and acceptor (NanoBRET™ 618) emission signals.
-
Analysis: Calculate the BRET ratio. An increase in the BRET signal indicates the formation of the BTK-PROTAC-CRBN ternary complex.
A similar protocol can be adapted for target engagement by using a fluorescent tracer that competes with the PROTAC for binding to NanoLuc®-BTK.
Mandatory Visualizations
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References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Ubiquitination Assay - Profacgen [profacgen.com]
- 11. MT-802 is a PROTAC Degrader of BTK for C481S Mutant CLL Treatment | MedChemExpress [medchemexpress.eu]
- 12. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Proteolysis Targeting Chimeras for BTK Efficiently Inhibit B-Cell Receptor Signaling and Can Overcome Ibrutinib Resistance in CLL Cells [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. axonmedchem.com [axonmedchem.com]
- 19. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 20. medkoo.com [medkoo.com]
- 21. PROTAC BTK degrader(Southern Medical University) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 22. benchchem.com [benchchem.com]
- 23. lifesensors.com [lifesensors.com]
- 24. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 26. selvita.com [selvita.com]
- 27. researchgate.net [researchgate.net]
In-Depth Technical Guide: Synthesis and Discovery of PROTAC BTK Degrader-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and discovery of PROTAC BTK Degrader-1, a potent and selective degrader of Bruton's tyrosine kinase (BTK). This document details the scientific rationale, discovery process, chemical synthesis, and biological evaluation of this compound, also known as BTK-PROTAC C13. All quantitative data is summarized in structured tables, and key experimental protocols are described in detail. Visual diagrams generated using Graphviz are included to illustrate critical pathways and workflows.
Introduction and Scientific Rationale
Bruton's tyrosine kinase (BTK) is a crucial component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, differentiation, and survival of B-cells.[1] Dysregulation of BTK signaling is implicated in various B-cell malignancies, making it a validated therapeutic target.[1] While several BTK inhibitors have been developed, challenges such as acquired resistance, particularly through mutations at the C481S active site, and off-target effects limit their long-term efficacy.[2][3]
Proteolysis-targeting chimeras (PROTACs) offer a novel therapeutic modality to overcome these limitations. PROTACs are heterobifunctional molecules that induce the degradation of a target protein rather than simply inhibiting its enzymatic activity.[2] They function by simultaneously binding to a target protein and an E3 ubiquitin ligase, thereby hijacking the cell's natural ubiquitin-proteasome system to tag the target protein for degradation.[2] This event-driven, catalytic mechanism can lead to a more profound and sustained target suppression at lower drug concentrations, potentially overcoming resistance and reducing off-target effects.[2]
This compound was developed as an orally bioavailable BTK degrader with high potency and selectivity, designed to effectively degrade both wild-type and mutant forms of BTK.[2]
Discovery and Optimization
The discovery of this compound (referred to as compound C13 in the primary literature) was the result of a systematic optimization process aimed at improving the oral bioavailability and degradation activity of an initial series of BTK-PROTACs.[2] The optimization strategy focused on modifying the linker and the E3 ligase ligand to enhance pharmacokinetic properties while maintaining potent BTK degradation.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
| Parameter | Cell Line | Value | Reference |
| IC50 (BTK wild-type) | - | 34.51 nM | [2] |
| IC50 (BTK C481S mutant) | - | 64.56 nM | [2] |
| DC50 (BTK Degradation) | Mino cells | 5.8 nM | [4] |
| Dmax (BTK Degradation) | Mino cells | 96% | [4] |
Table 1: In Vitro Activity of this compound
| Parameter | Species | Dose | Value | Units | Reference |
| Cmax | ICR mice | 10 mg/kg (p.o.) | 135 | ng/mL | [2] |
| Tmax | ICR mice | 10 mg/kg (p.o.) | 0.5 | h | [2] |
| AUC (0-t) | ICR mice | 10 mg/kg (p.o.) | 389 | h*ng/mL | [2] |
| t1/2 | ICR mice | 10 mg/kg (p.o.) | 2.9 | h | [2] |
| F | ICR mice | 10 mg/kg (p.o.) | 45.8 | % | [2] |
Table 2: Pharmacokinetic Parameters of this compound in ICR Mice
Synthesis of this compound (Compound C13)
The synthesis of this compound is a multi-step process involving the preparation of key intermediates followed by their coupling to form the final product. The general synthetic scheme is outlined below.
(Note: The following is a generalized description based on typical PROTAC synthesis strategies. The detailed, step-by-step protocol with specific reagents, conditions, and yields would be found in the supplementary information of the primary research article by Zhang J, et al.[2])
Step 1: Synthesis of the BTK-binding moiety. This typically involves the synthesis of a known BTK inhibitor or a derivative thereof, which will serve as the "warhead" to target BTK.
Step 2: Synthesis of the E3 ligase ligand. A common strategy is to synthesize a derivative of thalidomide (B1683933) or pomalidomide, which are known to bind to the Cereblon (CRBN) E3 ligase.
Step 3: Synthesis of the linker. A linker of appropriate length and composition is synthesized, often with reactive functional groups at each end to facilitate coupling with the BTK binder and the E3 ligase ligand.
Step 4: Coupling of the components. The BTK-binding moiety, linker, and E3 ligase ligand are coupled together through a series of chemical reactions, such as amide bond formation or click chemistry, to yield the final PROTAC molecule.
Step 5: Purification and characterization. The final product is purified using techniques like column chromatography and characterized by methods such as NMR and mass spectrometry to confirm its identity and purity.
Key Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
Western Blot Analysis for BTK Degradation
Objective: To determine the ability of this compound to induce the degradation of BTK protein in cells.
Materials:
-
Cell line (e.g., Mino, OCI-ly10)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BTK and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or vehicle control (DMSO) for the desired time points (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Normalize the protein concentrations and load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-BTK antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the BTK protein levels to the loading control (GAPDH). The percentage of BTK degradation is calculated relative to the vehicle-treated control.
Cell Viability Assay (MTS Assay)
Objective: To assess the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cell line (e.g., OCI-ly10)
-
This compound
-
96-well plates
-
MTS reagent
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control (DMSO) and incubate for a specified period (e.g., 72 hours).
-
MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Pharmacokinetic Analysis in Mice
Objective: To evaluate the pharmacokinetic properties of this compound following oral administration in mice.
Materials:
-
ICR mice
-
This compound formulated for oral gavage
-
Blood collection supplies (e.g., heparinized tubes)
-
LC-MS/MS system
Protocol:
-
Dosing: Administer a single oral dose of this compound to a cohort of mice.
-
Blood Sampling: Collect blood samples from the mice at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Sample Analysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Parameter Calculation: Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, t1/2, and oral bioavailability (F%).
Visualizations
The following diagrams illustrate key concepts related to this compound.
Caption: Simplified BTK Signaling Pathway
Caption: PROTAC Mechanism of Action
Caption: Experimental Evaluation Workflow
References
PROTAC BTK Degrader-1 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to hijack the body's natural protein disposal system to eliminate disease-causing proteins. This guide provides a comprehensive technical overview of PROTAC BTK Degrader-1, a potent and selective degrader of Bruton's tyrosine kinase (BTK). BTK is a clinically validated target in various B-cell malignancies, and its degradation offers a promising therapeutic strategy to overcome resistance to traditional BTK inhibitors. This compound, also identified as compound C13, has demonstrated significant potential in preclinical studies, exhibiting high degradation activity, oral bioavailability, and antitumor efficacy.[1][2]
Chemical Structure and Physicochemical Properties
This compound is a heterobifunctional molecule composed of a ligand that binds to BTK, a linker, and a ligand that recruits an E3 ubiquitin ligase.
Chemical Structure:
-
Chemical Name: 3-[5-[3-[4-[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl][1,4′-bipiperidin]-1′-yl]-1-propyn-1-yl]-1,3-dihydro-1-oxo-2H-isoindol-2-yl]-2,6-piperidinedione[3]
-
Synonyms: BTK-PROTAC C13[3]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C43H43N9O4 | [3] |
| Molecular Weight | 749.88 g/mol | [3] |
| CAS Number | 2801715-13-7 | [1] |
| Appearance | Solid | [3] |
| Solubility | Soluble to 10 mM in DMSO | [3] |
Pharmacological Properties
This compound is a highly potent degrader of both wild-type and mutant BTK. Its mechanism of action leads to the efficient removal of the BTK protein, thereby inhibiting downstream signaling pathways crucial for the survival of malignant B-cells.
In Vitro Activity
| Parameter | Value | Cell Line | Comments | Source |
| IC50 (BTK WT) | 34.51 nM | - | Inhibitory concentration | [1] |
| IC50 (BTK-C481S) | 64.56 nM | - | Effective against the common resistance mutation | [1] |
| DC50 | 5.8 nM | Mino cells | Concentration for 50% degradation of BTK | [3] |
| Dmax | 96% | Mino cells | Maximum degradation of BTK | [3] |
| Cell Growth IC50 | 5-150 nM | OCI-ly10 cells | Potent inhibition of cell proliferation | [3] |
Pharmacokinetic Parameters in ICR Mice
| Parameter | Value (PO, 100 mg/kg) | Value (IV, 2 mg/kg) | Source |
| Tmax (h) | 1.00 | - | [1] |
| T1/2 (h) | 8.3 | 3.7 | [1] |
| Cmax (ng/mL) | 3089 | - | [1] |
| AUC0-t (ng/mL·h) | 16,894 | 2827 | [1] |
Mechanism of Action and Signaling Pathway
This compound functions by inducing the proximity of BTK to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of BTK by the proteasome.[3] This catalytic mechanism allows a single molecule of the PROTAC to induce the degradation of multiple BTK protein molecules.
Caption: Mechanism of action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Synthesis of this compound (Compound C13)
A detailed, multi-step synthesis protocol would be required for the chemical synthesis of this compound. This typically involves the synthesis of the BTK-binding moiety, the E3 ligase ligand, and the linker, followed by their conjugation. A generalized workflow for PROTAC synthesis is depicted below.
Caption: Generalized workflow for the synthesis of a PROTAC molecule.
Western Blot for BTK Degradation
This protocol is used to quantify the extent of BTK protein degradation in cells treated with this compound.
-
Cell Culture and Treatment:
-
Seed Mino or OCI-ly10 cells in appropriate cell culture plates and allow them to adhere or stabilize.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a specified duration (e.g., 2, 4, 8, 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BTK overnight at 4°C.
-
Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the BTK band intensity to the loading control.
-
Calculate the percentage of BTK degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Caption: Workflow for Western Blot analysis of BTK degradation.
In Vivo OCI-ly10 Xenograft Mouse Model
This protocol is used to evaluate the in vivo antitumor efficacy of this compound.
-
Animal Husbandry:
-
Use immunodeficient mice (e.g., NOD-SCID or similar strains).
-
House the animals in a pathogen-free environment with access to food and water ad libitum.
-
Allow for an acclimatization period before the start of the experiment.
-
-
Tumor Cell Implantation:
-
Culture OCI-ly10 cells to the desired number.
-
Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel mixture).
-
Subcutaneously inject the OCI-ly10 cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the tumor volume with calipers regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Prepare the formulation of this compound for oral administration (PO).
-
Administer this compound at specified doses (e.g., 10 and 30 mg/kg) and schedule (e.g., twice daily, bid) for a defined period (e.g., 17 days).[1]
-
The control group should receive the vehicle solution.
-
-
Efficacy and Toxicity Assessment:
-
Continue to monitor tumor volume and body weight of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for BTK levels in tumor tissue).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Conclusion
This compound (compound C13) is a potent and orally bioavailable degrader of BTK that has shown significant promise in preclinical models of B-cell malignancies.[1][3] Its ability to efficiently degrade both wild-type and mutant forms of BTK, coupled with its favorable pharmacokinetic profile, makes it a compelling candidate for further development. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this and other PROTAC-based therapeutics.
References
An In-depth Technical Guide to PROTAC BTK Degrader-1: E3 Ligase Recruitment and Ternary Complex Formation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PROTAC BTK Degrader-1, a potent and selective degrader of Bruton's Tyrosine Kinase (BTK). It details the mechanism of action, focusing on its recruitment of the E3 ligase Cereblon (CRBN) and the subsequent formation of a productive ternary complex, which leads to the targeted degradation of the BTK protein. This document summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes the core concepts and pathways involved.
Introduction to this compound
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of target proteins rather than simply inhibiting their activity. This compound, also identified as compound C13 in the scientific literature, is an orally bioavailable small molecule designed to selectively eliminate BTK, a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway.[1][2][3][4]
Structurally, this compound consists of three key components:
-
A high-affinity ligand that binds to Bruton's Tyrosine Kinase.
-
A recruiting ligand for the E3 ubiquitin ligase Cereblon (CRBN).
-
A chemical linker that optimally positions BTK and CRBN for effective ternary complex formation.
By hijacking the cell's natural ubiquitin-proteasome system, this degrader marks BTK for destruction, offering a powerful strategy to overcome the limitations of traditional BTK inhibitors, including acquired resistance.
Mechanism of Action: Ternary Complex Formation and BTK Degradation
The primary mechanism of this compound involves bringing BTK into close proximity with the CRBN E3 ligase, a component of the CUL4A-DDB1-CRBN-Rbx1 E3 ubiquitin ligase complex. This induced proximity is the cornerstone of its degradative action.
The process unfolds in several catalytic steps:
-
Binary Complex Formation : this compound first binds to either BTK or the CRBN E3 ligase, forming two possible binary complexes.
-
Ternary Complex Formation : The initial binary complex then recruits the other protein partner, resulting in the formation of a key {BTK–PROTAC–CRBN} ternary complex. The stability and conformation of this complex are critical for downstream efficiency.
-
Ubiquitination : Within the ternary complex, CRBN facilitates the transfer of ubiquitin from an E2-conjugating enzyme to accessible lysine (B10760008) residues on the surface of the BTK protein.
-
Proteasomal Degradation : The poly-ubiquitinated BTK is then recognized and degraded by the 26S proteasome.
-
Catalytic Cycle : After degradation of the target protein, this compound is released and can engage in further rounds of degradation, acting in a catalytic manner.
Quantitative Data Summary
The efficacy of this compound is defined by its ability to inhibit BTK activity, bind its targets, form a stable ternary complex, and induce potent cellular degradation.
Table 1: Inhibitory and Degradation Activity of this compound (Compound C13)
| Parameter | Target/Cell Line | Value | Reference |
| IC₅₀ (Kinase Inhibition) | BTK (Wild-Type) | 34.51 nM | [5] |
| BTK (C481S Mutant) | 64.56 nM | [5] | |
| DC₅₀ (Degradation) | Ramos Cells | 1.9 nM | [1] |
| TMD8 Cells | 1.5 nM | [1] | |
| OCI-Ly10 Cells | 2.5 nM | [1] | |
| JeKo-1 Cells | 1.6 nM | [1] | |
| Dₘₐₓ (Max Degradation) | Ramos, TMD8, etc. | >90% at 10 nM | [1] |
Table 2: Representative Biophysical Parameters for a BTK-CRBN PROTAC System*
| Parameter | Interaction | Value (Kd) | Cooperativity (α) | Reference |
| Binary Affinity (SPR) | PROTAC to BTK | 210 nM | N/A | [6] |
| PROTAC to CRBN | 1.8 µM | N/A | [6] | |
| Ternary Complex Cooperativity | {BTK-PROTAC-CRBN} | N/A | ~0.6 (Noncooperative) | [6] |
*Note: Data from Zorba et al. (2018) for a representative BTK-CRBN PROTAC. Specific ternary complex binding affinities and cooperativity for this compound (C13) are not publicly available but are expected to be in a similar range. Noncooperative (α < 1) or low-cooperativity systems can still be highly effective degraders.[6]
Core Signaling Pathway: B-Cell Receptor (BCR) Signaling
BTK is a central node in the BCR signaling pathway, which is crucial for the proliferation and survival of B-cells. By degrading BTK, this compound effectively shuts down this pro-survival cascade.
Experimental Protocols
Accurate characterization of a PROTAC requires a suite of biochemical, biophysical, and cellular assays. Below are detailed methodologies for key experiments.
Western Blotting for Cellular BTK Degradation
This protocol is used to determine the DC₅₀ and Dₘₐₓ of this compound in cultured cells.
Materials:
-
Cell lines (e.g., Ramos, TMD8)
-
This compound (Compound C13)
-
Cell culture medium and supplements
-
DMSO (vehicle control)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, electrophoresis, and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BTK and anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Treatment: Seed cells at an appropriate density. After 24 hours, treat with a serial dilution of this compound (e.g., 0.1 nM to 1000 nM) or DMSO vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse with RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary anti-BTK antibody overnight at 4°C. Wash with TBST, then incubate with HRP-conjugated secondary antibody for 1 hour.
-
Detection: After final washes, apply ECL substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize BTK band intensity to the loading control. Calculate the percentage of BTK remaining relative to the DMSO control and plot against the PROTAC concentration to determine DC₅₀ and Dₘₐₓ values.
TR-FRET Assay for Ternary Complex Formation
This biophysical assay measures the proximity of BTK and CRBN induced by the PROTAC in vitro.
Materials:
-
Recombinant biotinylated BTK protein
-
Recombinant His-tagged CRBN/DDB1 complex
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.05% BSA, pH 7.4)
-
Terbium (Tb)-conjugated Streptavidin (Donor)
-
Alexa Fluor 488 (AF488)-conjugated anti-His antibody (Acceptor)
-
384-well low-volume plates
-
Plate reader capable of time-resolved fluorescence detection
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare working solutions of proteins and detection reagents.
-
Assay Plate Setup: In a 384-well plate, add assay buffer, the PROTAC dilution series, biotinylated BTK, and His-CRBN/DDB1. Typical final concentrations might be 20 nM BTK and 50 nM CRBN.
-
Incubation: Incubate the plate for 60 minutes at room temperature to allow for ternary complex formation.
-
Detection Reagent Addition: Add the Tb-Streptavidin and AF488-anti-His antibody mixture to all wells. Final concentrations might be 2 nM and 4 nM, respectively.
-
Final Incubation: Incubate for 180 minutes at room temperature, protected from light.
-
Measurement: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) after a pulsed excitation (e.g., at 340 nm).
-
Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the ratio against the PROTAC concentration. The resulting bell-shaped curve is characteristic of PROTAC-induced ternary complex formation, where the peak represents the maximal complex formation.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is used to measure the binary binding affinities (Kd) of the PROTAC to both BTK and CRBN, which is essential for understanding ternary complex cooperativity.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chips (e.g., CM5, Streptavidin-coated)
-
Recombinant BTK and CRBN/DDB1 proteins
-
This compound
-
Running Buffer (e.g., HBS-EP+)
-
Immobilization reagents (for amine coupling) or biotinylated protein
Procedure (Immobilizing CRBN):
-
Surface Preparation: Immobilize His-tagged CRBN/DDB1 onto a sensor chip surface (e.g., via an anti-His antibody or direct amine coupling).
-
Binary Affinity (PROTAC to CRBN): Inject a series of concentrations of this compound over the CRBN surface and a reference flow cell. Measure the binding response at equilibrium.
-
Data Analysis (Binary): Fit the equilibrium binding data to a 1:1 steady-state model to determine the dissociation constant (Kd) for the PROTAC-CRBN interaction.
-
Ternary Complex Analysis (Optional): To assess cooperativity, repeat the PROTAC injections but pre-incubate the PROTAC with a near-saturating concentration of BTK. An increase in affinity compared to the binary interaction indicates positive cooperativity.
-
Reciprocal Experiment: The experiment can be repeated by immobilizing BTK and injecting the PROTAC to determine the PROTAC-BTK binary affinity.
Conclusion
This compound (Compound C13) is a highly potent and selective degrader of BTK that functions by recruiting the E3 ligase CRBN to induce proteasomal degradation. Its efficacy is demonstrated by low nanomolar DC₅₀ values across multiple lymphoma cell lines and its ability to degrade both wild-type and clinically relevant mutant forms of BTK. The characterization of its activity relies on a combination of cellular degradation assays, such as Western Blotting, and biophysical methods like TR-FRET and SPR to probe the formation and kinetics of the essential {BTK-PROTAC-CRBN} ternary complex. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to effectively study and utilize this promising targeted protein degrader.
References
- 1. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural and biochemical characterization of BTK-degrader-cIAP ternary complexes - American Chemical Society [acs.digitellinc.com]
- 5. researchgate.net [researchgate.net]
- 6. Delineating the role of cooperativity in the design of potent PROTACs for BTK - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to PROTAC BTK Degrader-1 Target Engagement in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest. This technical guide provides an in-depth overview of the target engagement of PROTAC BTK Degrader-1, a representative bifunctional molecule designed to induce the degradation of Bruton's tyrosine kinase (BTK) in cancer cells. BTK is a critical component of the B-cell receptor (BCR) signaling pathway, and its dysregulation is a hallmark of various B-cell malignancies.[1][2] This document details the quantitative metrics of BTK degradation, comprehensive experimental protocols for assessing target engagement, and visual representations of the underlying biological and experimental processes.
Data Presentation: Quantitative Analysis of BTK Degradation
The efficacy of a PROTAC is primarily defined by its ability to induce the degradation of the target protein. Key quantitative metrics include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the reported degradation data for several well-characterized PROTAC BTK degraders in various cancer cell lines.
| PROTAC Degrader | Cancer Cell Line | BTK Status | DC50 (nM) | Dmax (%) | E3 Ligase Recruited | Reference(s) |
| MT-802 | NAMALWA | Wild-type | 14.6 | >99 | CRBN | [3][4] |
| XLA cells | Wild-type | 14.6 | >99 | CRBN | [3] | |
| XLA cells | C481S mutant | 14.9 | >99 | CRBN | [3] | |
| Primary CLL cells | Wild-type & C481S | - | >99 (at 1µM) | CRBN | [5] | |
| P13I | Ramos | Wild-type | <11.4 | 94 | CRBN | [6][7] |
| HBL-1 | Wild-type | <11.4 | - | CRBN | [7] | |
| Mino | Wild-type | <11.4 | - | CRBN | [7] | |
| IgE MM | Wild-type | <11.4 | - | CRBN | [7] | |
| L18I | HBL-1 | C481S mutant | ~30 | - | CRBN | [6] |
| RC-1 | MOLM-14 | Wild-type | 6.6 | >85 | CRBN | [8] |
| NX-2127 | TMD8 | Wild-type | 0.1 | - | CRBN | [6] |
| TMD8 | C481S mutant | 0.2 | - | CRBN | [6] | |
| Primary CLL cells | Wild-type | ≤0.2 | - | CRBN | [6] | |
| Primary CLL cells | C481S mutant | ≤0.5 | - | CRBN | [6] | |
| NX-5948 | DLBCL cell lines | Wild-type | 0.32 | - | CRBN | [9] |
| DLBCL cell lines | C481S mutant | 1.0 | - | CRBN | [9] |
Experimental Protocols
Accurate assessment of PROTAC-mediated target engagement and degradation is crucial for their development. The following are detailed methodologies for key experiments.
Western Blotting for BTK Degradation
This is a fundamental technique to visualize and quantify the reduction in target protein levels.
a. Cell Culture and Treatment:
-
Seed cancer cells (e.g., Ramos, MOLM-14) in 6-well plates at a density of 1 x 10^6 cells/mL and allow them to adhere or stabilize overnight.[10]
-
Treat the cells with a range of concentrations of the PROTAC BTK degrader (e.g., 1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 4, 8, 12, 24 hours).[7][10]
b. Cell Lysis and Protein Quantification:
-
Harvest the cells by centrifugation and wash twice with ice-cold phosphate-buffered saline (PBS).[10]
-
Lyse the cell pellets in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
Incubate the lysates on ice for 30 minutes, followed by centrifugation to pellet cell debris.[10]
-
Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.[10]
c. SDS-PAGE and Immunoblotting:
-
Denature 20-40 µg of total protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for BTK overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.[10]
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]
-
Quantify the band intensities using densitometry software to determine the percentage of BTK degradation relative to the loading control.[10]
Quantitative Mass Spectrometry for Proteome-Wide Selectivity
This method provides an unbiased and comprehensive analysis of on-target and off-target protein degradation.
a. Sample Preparation:
-
Culture and treat cells with the PROTAC BTK degrader and vehicle control as described for Western blotting.
-
Lyse the cells and extract the total proteome.[11]
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.[11]
-
For multiplexed analysis, label the peptides with isobaric tags (e.g., TMT).[11]
b. LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[11]
c. Data Analysis:
-
Identify and quantify proteins using a proteomics software suite, searching against a human protein database.[11]
-
Determine the relative abundance of proteins in the PROTAC-treated samples compared to the vehicle control.[11]
-
Generate volcano plots to visualize proteins that are significantly up- or downregulated.[8]
NanoBRET™ Target Engagement Assay
This live-cell assay measures the binding of the PROTAC to its target protein and the E3 ligase.
a. Cell Line Generation:
-
Generate a stable cell line (e.g., HEK293) expressing BTK fused to a NanoLuc® luciferase (NanoLuc-BTK).[1]
b. Assay Procedure:
-
Seed the NanoLuc-BTK expressing cells in a 96-well plate.
-
Add a cell-permeable fluorescent tracer that binds to BTK.
-
Treat the cells with a range of concentrations of the PROTAC BTK degrader.
-
Add the NanoBRET™ substrate.
-
Measure the bioluminescence resonance energy transfer (BRET) signal. A decrease in the BRET signal indicates displacement of the tracer by the PROTAC, confirming target engagement.[1]
-
A similar assay can be performed to assess engagement with the E3 ligase (e.g., CRBN) by using a NanoLuc-E3 ligase fusion and a relevant tracer.[12]
Cell Viability Assay
This assay determines the effect of BTK degradation on the proliferation and survival of cancer cells.
a. Cell Seeding and Treatment:
-
Seed cancer cells in a 96-well plate at an appropriate density.[13]
-
Treat the cells with serial dilutions of the PROTAC BTK degrader for a specified period (e.g., 72 hours).[13]
b. Viability Measurement (using MTT):
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.[14]
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).[14]
-
Measure the absorbance at 570 nm using a plate reader.[14]
-
Calculate cell viability as a percentage relative to the vehicle-treated control to determine the half-maximal inhibitory concentration (IC50).[13]
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts in PROTAC BTK degrader function and analysis.
Caption: The BTK signaling pathway in B-cells, initiated by antigen binding to the BCR.
References
- 1. selvita.com [selvita.com]
- 2. BTK Is the Target That Keeps on Giving: A Review of BTK-Degrader Drug Development, Clinical Data, and Future Directions in CLL [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. PROTACpedia - PROTACS on 29875397 [protacpedia.weizmann.ac.il]
- 8. researchgate.net [researchgate.net]
- 9. arvinas.com [arvinas.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
In Vitro Characterization of PROTAC BTK Degrader-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents designed to harness the cell's own protein disposal machinery to selectively eliminate disease-causing proteins. PROTAC BTK Degrader-1 is a potent and selective, orally active degrader of Bruton's tyrosine kinase (BTK). BTK is a clinically validated target in various B-cell malignancies and autoimmune diseases. This technical guide provides a comprehensive overview of the initial in vitro characterization of this compound, including its inhibitory and degradation activities, and outlines detailed experimental protocols for its evaluation.
Data Presentation
Quantitative In Vitro Data Summary
| Parameter | Value | Target/Cell Line | Notes |
| IC50 (BTK WT) | 34.51 nM | Wild-Type Bruton's Tyrosine Kinase | Represents the concentration for 50% inhibition of wild-type BTK enzymatic activity.[1] |
| IC50 (BTK-C481S) | 64.56 nM | C481S Mutant Bruton's Tyrosine Kinase | Represents the concentration for 50% inhibition of the C481S mutant of BTK, a common resistance mutation.[1] |
| Anti-proliferative IC50 | 104.69 nM | JeKo-1 (Mantle Cell Lymphoma) | Represents the concentration for 50% inhibition of JeKo-1 cell proliferation. |
Note: DC50 (concentration for 50% maximal degradation) and Dmax (maximal degradation) values for this compound are not yet publicly available and require experimental determination.
Signaling Pathways and Experimental Workflows
BTK Signaling Pathway
Bruton's tyrosine kinase is a key component of the B-cell receptor (BCR) signaling pathway. Upon BCR activation, BTK is phosphorylated and subsequently activates downstream effectors, leading to B-cell proliferation, differentiation, and survival.
Caption: Simplified BTK signaling pathway upon B-cell receptor activation.
This compound Mechanism of Action
This compound is a heterobifunctional molecule that links a BTK-binding ligand to an E3 ubiquitin ligase-recruiting ligand. This induces the formation of a ternary complex between BTK and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of BTK.
References
PROTAC BTK Degrader-1: A Technical Guide to the Targeted Degradation of Wild-Type vs. Mutant Bruton's Tyrosine Kinase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. This technical guide provides an in-depth analysis of PROTAC BTK Degrader-1, a novel agent designed to induce the degradation of Bruton's tyrosine kinase (BTK), a critical mediator in B-cell signaling and a validated target in various B-cell malignancies. A primary challenge in the clinical use of BTK inhibitors is the emergence of resistance mutations, most notably the C481S substitution. This document details the differential efficacy of this compound in degrading wild-type (WT) BTK versus its mutant forms, with a particular focus on the C481S variant. We present available quantitative data, detailed experimental protocols for assessing degrader activity, and visual representations of the underlying biological pathways and experimental workflows to facilitate a comprehensive understanding for researchers in the field of targeted protein degradation and oncology drug development.
Introduction to PROTAC Technology and BTK
PROTACs are heterobifunctional molecules that consist of two distinct ligands connected by a chemical linker. One ligand binds to the protein of interest (POI), in this case, BTK, while the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the 26S proteasome. Unlike traditional inhibitors that only block the function of a protein, PROTACs lead to its complete removal from the cell, offering a potentially more profound and durable therapeutic effect.
Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway. Its activation is crucial for B-cell proliferation, differentiation, and survival. Dysregulation of BTK signaling is a hallmark of several B-cell cancers, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). While covalent inhibitors of BTK have demonstrated significant clinical success, their efficacy can be compromised by acquired resistance mutations, primarily at the C481 residue, which prevents covalent drug binding.
Quantitative Analysis: this compound Efficacy
This compound has been shown to be a potent and selective degrader of both wild-type BTK and the clinically relevant C481S mutant. The following table summarizes the available quantitative data on its inhibitory activity.
| Compound | Target | IC50 (nM) | Reference |
| This compound | Wild-Type BTK | 34.51 | [1] |
| This compound | BTK C481S Mutant | 64.56 | [1] |
Note on Data Interpretation: The IC50 values represent the concentration of the degrader required to inhibit the enzymatic activity of BTK by 50%. While indicative of target engagement, the key metrics for a PROTAC are the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax). Comprehensive DC50 and Dmax data for this compound against a wide panel of BTK mutants are not yet publicly available. However, studies on other BTK PROTACs provide a strong rationale for their potential to overcome a broader range of resistance mutations. For instance, the PROTAC L18I has demonstrated efficacy against C481S/T/A/G/W BTK mutants, and UBX-382 was effective against 7 out of 8 known BTK mutants, showcasing the potential of this therapeutic class.[2][3]
Signaling Pathways and Mechanism of Action
The differential activity of this compound against wild-type and mutant BTK is rooted in its mechanism of action and the structural consequences of the mutations.
BTK Signaling Pathway
The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade.
References
An In-depth Technical Guide to PROTAC BTK Degrader-1 (CAS: 2801715-13-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of PROTAC BTK Degrader-1, a potent and selective degrader of Bruton's tyrosine kinase (BTK). Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality that induces targeted protein degradation through the ubiquitin-proteasome system. This document details the physicochemical properties, biological activity, and mechanism of action of this compound. Furthermore, it provides detailed experimental protocols for key assays and visual representations of relevant biological pathways and experimental workflows to facilitate its application in research and drug development.
Introduction to this compound
This compound, also identified as BTK-PROTAC C13, is a heterobifunctional molecule designed to specifically target Bruton's tyrosine kinase for degradation.[1] BTK is a crucial non-receptor tyrosine kinase involved in B-cell receptor (BCR) signaling pathways, which are often dysregulated in B-cell malignancies.[2][3][4] By inducing the degradation of BTK, this PROTAC offers a therapeutic strategy to overcome resistance mechanisms associated with traditional BTK inhibitors.[5]
Physicochemical and Biological Properties
A summary of the key physicochemical and biological properties of this compound is presented in the tables below.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 2801715-13-7 | |
| Chemical Name | 3-(5-(3-(4-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-[1,4'-bipiperidin]-1'-yl)prop-1-yn-1-yl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione | |
| Molecular Formula | C43H43N9O4 | |
| Molecular Weight | 749.86 g/mol | |
| Appearance | Solid |
Table 2: In Vitro Biological Activity
| Parameter | Value | Cell Line/Conditions | Reference |
| IC50 (BTK WT) | 34.51 nM | Not specified | |
| IC50 (BTK-C481S) | 64.56 nM | Not specified | |
| DC50 | 5.8 nM | Mino cells | [1] |
| Dmax | 96% | Mino cells | [1] |
Table 3: In Vivo Efficacy in OCI-ly10 Xenograft Model
| Dosage (Oral, bid) | Tumor Growth Inhibition | Reference |
| 10 mg/kg | 50.9% | [1] |
| 30 mg/kg | 96.9% | [1] |
Mechanism of Action
This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.[6][7] It acts as a molecular bridge, simultaneously binding to BTK and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin molecules to BTK, tagging it for degradation by the proteasome.[8] This event-driven mechanism allows for the catalytic degradation of the target protein.[9]
References
- 1. BTK-PROTAC C13 | BTK PROTAC | Probechem Biochemicals [probechem.com]
- 2. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 4. onclive.com [onclive.com]
- 5. BTK Is the Target That Keeps on Giving: A Review of BTK-Degrader Drug Development, Clinical Data, and Future Directions in CLL [mdpi.com]
- 6. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BTK degraders in CLL: mechanism of action, patient responses, and a look to the future | VJHemOnc [vjhemonc.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors [explorationpub.com]
Methodological & Application
Application Notes and Protocols for PROTAC BTK Degrader-1 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of PROTAC BTK Degrader-1 in a cell culture setting. This document outlines the mechanism of action, key quantitative data, and detailed experimental protocols for assessing its efficacy in degrading Bruton's tyrosine kinase (BTK) and its impact on cell viability.
Introduction
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to hijack the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins. This compound is a potent and selective degrader of Bruton's tyrosine kinase (BTK), a critical non-receptor tyrosine kinase involved in B-cell receptor (BCR) signaling pathways. Dysregulation of BTK signaling is implicated in various B-cell malignancies. By inducing the degradation of BTK, this PROTAC offers a powerful therapeutic strategy to suppress tumor growth and overcome resistance mechanisms associated with traditional BTK inhibitors.[1][2][3][4]
Mechanism of Action
This compound functions by simultaneously binding to BTK and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to BTK, tagging it for recognition and subsequent degradation by the proteasome.[3][5][6] The elimination of the BTK protein disrupts downstream signaling pathways crucial for B-cell proliferation, differentiation, and survival.[2]
Quantitative Data Summary
The following table summarizes the key in vitro efficacy data for this compound.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (BTK WT) | 34.51 nM | Not specified | [1] |
| IC50 (BTK C481S) | 64.56 nM | Not specified | [1] |
Experimental Protocols
I. Cell Culture and Treatment
This protocol describes the general procedure for culturing cells and treating them with this compound.
Materials:
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
DMSO (vehicle control)
-
Incubator (37°C, 5% CO2)
-
Multi-well plates (6-well, 96-well)
Procedure:
-
Cell Seeding: Seed the selected cell line at an appropriate density in multi-well plates. For example, seed Ramos cells at 1 x 10^6 cells/mL.[2]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 1 µM).[7]
-
Treatment: Add the diluted this compound or vehicle control (DMSO) to the cells.
-
Incubation: Incubate the cells for the desired time points. For protein degradation analysis, a time course of 2, 4, 8, and 24 hours is recommended.[8] For cell viability assays, a longer incubation of 48 to 72 hours is typical.[7]
II. Western Blot Analysis for BTK Degradation
This protocol details the steps to assess the degradation of BTK protein following treatment with this compound.
Materials:
-
Treated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-BTK, anti-p-BTK (optional), and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, harvest the cells and lyse them in ice-cold RIPA buffer.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[2]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 40 µg) onto an SDS-PAGE gel, perform electrophoresis, and then transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature.[9]
-
Antibody Incubation:
-
Detection: Wash the membrane again and then apply the ECL substrate to visualize the protein bands using an imaging system.[2]
-
Analysis: Quantify the band intensities to determine the extent of BTK degradation relative to the loading control and the vehicle-treated sample.
III. Cell Viability Assay
This protocol is for evaluating the effect of this compound on cell proliferation and viability.
Materials:
-
Cells treated in a 96-well plate
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or Cell Counting Kit-8 (CCK-8))[10][]
-
Plate reader
Procedure:
-
Reagent Addition: At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.[7]
-
Incubation: Incubate the plate for the time specified in the reagent protocol.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.[7]
-
Analysis: Normalize the data to the vehicle control to calculate the percentage of cell viability. Plot the results to determine the IC50 value, which is the concentration of the degrader that causes 50% inhibition of cell viability.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Evaluating this compound
Caption: Workflow for in vitro evaluation of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 4. m.youtube.com [m.youtube.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. Bruton tyrosine kinase degradation as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western blot protocol | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: PROTAC BTK Degrader-1 Cell-Based Assay for BTK Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins through the ubiquitin-proteasome system.[1][2][3] PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein, a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[4][5] This ternary complex formation between the target protein, the PROTAC, and the E3 ligase leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.[1][5]
Bruton's tyrosine kinase (BTK) is a crucial component of the B-cell receptor (BCR) signaling pathway, playing a significant role in the proliferation, survival, and differentiation of B-cells.[6][7][8] Dysregulation of BTK activity is implicated in various B-cell malignancies, making it an attractive therapeutic target.[9] PROTAC-mediated degradation of BTK offers a distinct and potentially more advantageous therapeutic strategy compared to traditional small molecule inhibitors by eliminating the entire protein, which can overcome resistance mechanisms associated with kinase inhibition.[5][10]
This document provides detailed application notes and protocols for a cell-based assay to evaluate the degradation of BTK induced by PROTAC BTK Degrader-1.
Mechanism of Action
This compound is designed to specifically target BTK for degradation. One part of the molecule binds to the BTK protein, while the other part recruits an E3 ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).[1][4] This proximity induces the E3 ligase to polyubiquitinate BTK, leading to its recognition and subsequent degradation by the 26S proteasome. The PROTAC molecule is then released and can act catalytically to induce the degradation of multiple BTK proteins.[10]
BTK Signaling Pathway
BTK is a key kinase in the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated, leading to the activation of BTK.[7][11] Activated BTK, in turn, phosphorylates and activates downstream effectors, including phospholipase C gamma 2 (PLCγ2). This ultimately results in the activation of transcription factors such as NF-κB, which promote B-cell proliferation, survival, and differentiation.[6][8]
Caption: Simplified BTK Signaling Pathway.
Quantitative Data Presentation
The efficacy of a PROTAC is typically characterized by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved).[12][13][14] The following table summarizes reported degradation data for several well-characterized BTK PROTACs in different cell lines to provide a comparative context for evaluating this compound.
| PROTAC Name | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (h) | E3 Ligase Recruited |
| RC-1 | MOLM-14 | <10 | >85 | 24 | CRBN |
| RNC-1 | MOLM-14 | ~50 (at 200nM) | ~50 | 24 | CRBN |
| NC-1 | Mino | 2.2 | 97 | 24 | Not Specified |
| DD-03-171 | MCL cells | 5.1 | Not Specified | Not Specified | CRBN |
| A non-covalent PROTAC | THP-1 | ~200 | Not Specified | 16 | IAP |
Note: This table presents data from various sources for different BTK PROTACs and is intended for comparative purposes.[4][15][16][17][18] The performance of "this compound" should be determined experimentally.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Lines: Human B-cell lymphoma cell lines such as TMD8, OCI-Ly10, MOLM-14, or Mino are suitable for this assay.
-
Culture Conditions: Culture the cells in RPMI-1640 medium supplemented with 10-20% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells in a 6-well plate at a density of 1 x 10^6 cells/mL.
-
PROTAC Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute the stock solution to achieve the desired final concentrations (e.g., 0.1 nM to 1000 nM).
-
Add the diluted PROTAC or vehicle control (DMSO) to the cell cultures. Ensure the final DMSO concentration does not exceed 0.1% to avoid toxicity.
-
-
Incubation: Incubate the treated cells for a specified period (e.g., 4, 8, 16, or 24 hours) to assess the time-dependent degradation of BTK.
Protocol 2: Western Blotting for BTK Degradation
-
Cell Lysis:
-
After incubation, harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
-
Protein Quantification:
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentrations for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for BTK overnight at 4°C.
-
Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin, or Vinculin) as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the BTK band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of BTK degradation relative to the vehicle-treated control.
-
Plot the percentage of remaining BTK against the log of the PROTAC concentration to determine the DC50 and Dmax values using a non-linear regression analysis.[13]
-
Experimental Workflow
The following diagram illustrates the workflow for the cell-based BTK degradation assay.
Caption: Workflow for BTK Degradation Assay.
Conclusion
This application note provides a comprehensive guide for researchers to evaluate the efficacy of this compound in inducing the degradation of BTK in a cell-based setting. The detailed protocols for cell culture, treatment, and Western blotting, along with the data analysis guidelines, will enable the accurate determination of key performance indicators such as DC50 and Dmax. By following these procedures, researchers can effectively characterize the activity of novel BTK-targeting PROTACs and advance the development of this promising therapeutic modality.
References
- 1. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 2. Novel PROTAC enhances its intracellular accumulation and protein knockdown | Science Codex [sciencecodex.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 9. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. lifesensors.com [lifesensors.com]
- 13. benchchem.com [benchchem.com]
- 14. arxiv.org [arxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. DD 03-171 | Active Degraders: R&D Systems [rndsystems.com]
- 18. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring the Efficacy of PROTAC BTK Degrader-1 via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to selectively eliminate target proteins from cells.[1][2][3][4] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a linker, and a ligand that recruits an E3 ubiquitin ligase.[2][3][4] This ternary complex formation facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2][3] Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the physical removal of the target protein.[2]
Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase involved in B-cell receptor (BCR) signaling pathways that regulate B-cell proliferation, survival, and differentiation.[5][6][7][8] Dysregulation of BTK signaling is implicated in various B-cell malignancies, making it an attractive therapeutic target.[5][6] PROTAC BTK Degrader-1 is a novel compound designed to specifically target BTK for degradation, offering a promising strategy to overcome resistance mechanisms associated with traditional BTK inhibitors.[9][10][11][12]
These application notes provide a detailed protocol for utilizing Western blotting to quantitatively assess the efficacy of this compound by measuring the degradation of BTK protein in a cellular context.
Signaling Pathway and Mechanism of Action
BTK is a key mediator downstream of the B-cell receptor (BCR).[5][7] Upon BCR engagement, BTK is recruited to the plasma membrane and activated through phosphorylation.[5] Activated BTK then phosphorylates downstream substrates, such as phospholipase C gamma 2 (PLCγ2), initiating a signaling cascade that ultimately leads to the activation of transcription factors crucial for B-cell function.[8][13]
This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[3] The PROTAC molecule simultaneously binds to BTK and an E3 ubiquitin ligase, forming a ternary complex.[14] This proximity enables the E3 ligase to transfer ubiquitin molecules to the BTK protein, which is then recognized and degraded by the proteasome.[2][3]
Experimental Workflow
A systematic workflow is essential for accurately assessing the efficacy of this compound. The following diagram outlines the key steps from cell treatment to data analysis.
Detailed Experimental Protocol
This protocol outlines the steps for treating a suitable cell line with this compound and analyzing BTK protein levels via Western blot.
Materials and Reagents
-
Cell Line: A human B-cell lymphoma cell line expressing BTK (e.g., Ramos, TMD8).
-
This compound: Stock solution in DMSO.
-
Control Compounds: DMSO (vehicle control), a non-degrading BTK inhibitor (e.g., ibrutinib) as a negative control.
-
Cell Culture Medium: Appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Phosphate-Buffered Saline (PBS): Ice-cold.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Kit: BCA or Bradford assay kit.
-
Sample Buffer: Laemmli sample buffer (4x).
-
SDS-PAGE Gels: Precast or hand-cast polyacrylamide gels.
-
Transfer Membranes: PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-BTK antibody.
-
Rabbit or mouse anti-loading control antibody (e.g., GAPDH, β-actin, or α-tubulin).
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG.
-
HRP-conjugated goat anti-mouse IgG.
-
-
Wash Buffer: TBST.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
Procedure
-
Cell Culture and Treatment:
-
Seed the chosen cell line at an appropriate density in culture plates.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) for a specified time (e.g., 2, 4, 8, 16, 24 hours).
-
Include a vehicle control (DMSO) and a non-degrading inhibitor control.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.[15]
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Prepare samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting and Detection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BTK antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the ECL detection reagent and capture the chemiluminescent signal using a digital imaging system.
-
-
Loading Control:
-
Strip the membrane (if necessary) and re-probe with a primary antibody against a loading control protein (e.g., GAPDH or β-actin).
-
Repeat the secondary antibody incubation and detection steps.
-
Data Analysis and Presentation
-
Densitometry:
-
Normalization:
-
Normalize the BTK band intensity to the corresponding loading control band intensity for each sample to correct for loading variations.[17]
-
-
Calculation of Degradation:
-
Calculate the percentage of BTK degradation for each treatment condition relative to the vehicle control (DMSO-treated) sample.
-
Percentage Degradation = (1 - (Normalized BTK signal in treated sample / Normalized BTK signal in vehicle control)) * 100
-
-
Determination of DC₅₀ and Dₘₐₓ:
-
Plot the percentage of BTK degradation against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the DC₅₀ (concentration at which 50% degradation is achieved) and Dₘₐₓ (maximum degradation).[2]
-
Data Presentation Tables
The following tables provide a structured format for presenting the quantitative data obtained from the Western blot experiments.
Table 1: Dose-Response of this compound on BTK Protein Levels
| This compound (nM) | Normalized BTK Intensity (Arbitrary Units) | Standard Deviation | % BTK Degradation |
| 0 (Vehicle) | 1.00 | ± 0.05 | 0% |
| 0.1 | 0.95 | ± 0.04 | 5% |
| 1 | 0.78 | ± 0.06 | 22% |
| 10 | 0.45 | ± 0.03 | 55% |
| 100 | 0.15 | ± 0.02 | 85% |
| 1000 | 0.08 | ± 0.01 | 92% |
Table 2: Time-Course of BTK Degradation by this compound (at a fixed concentration, e.g., 100 nM)
| Time (hours) | Normalized BTK Intensity (Arbitrary Units) | Standard Deviation | % BTK Degradation |
| 0 | 1.00 | ± 0.05 | 0% |
| 2 | 0.65 | ± 0.04 | 35% |
| 4 | 0.40 | ± 0.03 | 60% |
| 8 | 0.20 | ± 0.02 | 80% |
| 16 | 0.12 | ± 0.01 | 88% |
| 24 | 0.10 | ± 0.01 | 90% |
Table 3: Summary of Efficacy Parameters
| Parameter | Value |
| DC₅₀ | Calculated Value nM |
| Dₘₐₓ | Calculated Value % |
Troubleshooting
| Issue | Possible Cause | Solution |
| No or Weak BTK Signal | Insufficient protein loading. | Ensure accurate protein quantification and load 20-30 µg of total protein. |
| Ineffective primary antibody. | Use a validated anti-BTK antibody at the recommended dilution. | |
| Inefficient transfer. | Optimize transfer conditions (time, voltage). Check transfer with Ponceau S stain. | |
| High Background | Insufficient blocking. | Increase blocking time to 1-2 hours. Use 5% BSA instead of milk for phospho-antibodies. |
| Antibody concentration too high. | Titrate primary and secondary antibody concentrations. | |
| Uneven Loading | Inaccurate protein quantification. | Be meticulous with protein quantification and sample loading.[4] |
| Always normalize to a reliable loading control.[4] | ||
| "Hook Effect" | High PROTAC concentrations leading to the formation of binary complexes instead of the ternary complex.[14][18] | Test a wider range of concentrations, including lower ones, to observe the full dose-response curve. |
Conclusion
This application note provides a comprehensive framework for assessing the efficacy of this compound using Western blotting. By following this detailed protocol and data analysis workflow, researchers can reliably quantify the dose- and time-dependent degradation of BTK, leading to the determination of key efficacy parameters such as DC₅₀ and Dₘₐₓ. This information is crucial for the preclinical evaluation and further development of this promising therapeutic agent.
References
- 1. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. targetedonc.com [targetedonc.com]
- 11. iwmf.com [iwmf.com]
- 12. BTK degraders in CLL: mechanism of action, patient responses, and a look to the future | VJHemOnc [vjhemonc.com]
- 13. researchgate.net [researchgate.net]
- 14. portlandpress.com [portlandpress.com]
- 15. benchchem.com [benchchem.com]
- 16. bio-rad.com [bio-rad.com]
- 17. 定量Western Blot(蛋白印迹)分析方法-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 18. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: In Vivo Efficacy of PROTAC BTK Degrader-1 in OCI-ly10 Xenograft Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of target proteins through the ubiquitin-proteasome system.[1][2][3] This technology offers a distinct advantage over traditional small-molecule inhibitors by eliminating the entire target protein, potentially leading to a more profound and durable therapeutic effect and overcoming resistance mechanisms.[1][2][4] Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway and a validated therapeutic target in various B-cell malignancies, including diffuse large B-cell lymphoma (DLBCL).[3] PROTAC BTK Degrader-1 (also referred to as compound C13) is a potent and selective orally active PROTAC designed to target BTK for degradation.[5][6] These application notes provide a summary of the in vivo efficacy of this compound in the OCI-ly10 DLBCL xenograft mouse model, along with detailed protocols for study replication.
Data Presentation
The following tables summarize the quantitative data from in vivo studies of PROTAC BTK degraders in OCI-ly10 xenograft mouse models.
Table 1: In Vivo Efficacy of this compound (Compound C13) in OCI-ly10 Xenograft Model [5][6]
| Compound | Dosage and Administration | Treatment Duration | Tumor Growth Inhibition (TGI) |
| This compound | 10 mg/kg, twice daily (BID), oral (PO) | 17 days | 50.9% |
| This compound | 30 mg/kg, twice daily (BID), oral (PO) | 17 days | 96.9% |
Table 2: Pharmacokinetic Parameters of this compound (Compound C13) in ICR Mice [5]
| Administration Route | Dose | Tmax (h) | T½ (h) |
| Oral (PO) | 100 mg/kg | 1.00 | Not Specified |
| Intravenous (IV) | 2 mg/kg | Not Specified | Not Specified |
Table 3: In Vivo Efficacy of a PROTAC BTK/IKZF1/3 Degrader (Compound BT6) in OCI-ly10 Xenograft Model [7]
| Compound | Dosage and Administration | Treatment Duration | Tumor Growth Inhibition (TGI) |
| PROTAC BTK/IKZF1/3 Degrader-1 | 3 mg/kg, once daily, oral (PO) | 21 days | 95.54% |
| PROTAC BTK/IKZF1/3 Degrader-1 | 10 mg/kg, once daily, oral (PO) | 21 days | 115.72% |
Experimental Protocols
OCI-ly10 Cell Culture
Materials:
-
OCI-ly10 cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Culture OCI-ly10 cells in RPMI-1640 medium supplemented with 20% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage the cells every 2-3 days to maintain logarithmic growth phase.
-
Prior to in vivo implantation, harvest cells with 80-90% confluency.
-
Wash the cells with PBS and perform a cell count using a hemocytometer or automated cell counter. Ensure cell viability is >90%.
OCI-ly10 Xenograft Mouse Model Establishment
Materials:
-
Immunocompromised mice (e.g., SCID or NOD-SCID, 4-6 weeks old)
-
OCI-ly10 cells in logarithmic growth phase
-
Matrigel
-
Sterile PBS
-
Syringes and needles (27-30 gauge)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine)
-
Calipers
Protocol:
-
Harvest and prepare OCI-ly10 cells as described in Protocol 1.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel on ice to a final concentration of 1 x 10⁸ cells/mL.[8]
-
Anesthetize the mice.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10⁷ cells) into the right flank of each mouse.[9]
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Measure tumor volume regularly (e.g., twice weekly) using calipers with the formula: Tumor Volume = (Length x Width²)/2.
Formulation and Administration of this compound
Materials:
-
This compound (Compound C13)
-
Vehicle for oral administration (A standard vehicle for oral dosing of hydrophobic compounds in mice, such as 0.5% methylcellulose (B11928114) with 0.2% Tween 80 in sterile water, is recommended, though the specific vehicle for this compound is not publicly detailed).
-
Oral gavage needles
Protocol:
-
Prepare the dosing formulation of this compound in the chosen vehicle at the desired concentrations (e.g., 1 mg/mL and 3 mg/mL for 10 mg/kg and 30 mg/kg doses, respectively, assuming a 10 mL/kg dosing volume).
-
Vortex or sonicate the formulation to ensure a homogenous suspension.
-
Administer the formulation to the mice via oral gavage twice daily (BID) at the specified dosages.
-
Administer an equal volume of the vehicle to the control group.
-
Monitor the body weight of the mice regularly as an indicator of toxicity.
Pharmacodynamic Analysis of BTK Degradation in Tumor Tissue
Materials:
-
Tumor tissue from xenograft models
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BTK, anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
At the end of the study, or at specified time points, euthanize the mice and excise the tumors.
-
Snap-freeze the tumor tissue in liquid nitrogen and store at -80°C.
-
Homogenize the frozen tumor tissue in ice-cold RIPA buffer.[10]
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.[10]
-
Collect the supernatant (protein lysate) and determine the protein concentration using a BCA assay.[10]
-
Perform SDS-PAGE and Western blotting to analyze BTK protein levels.
-
Normalize the BTK band intensity to a loading control (e.g., GAPDH or β-actin) to quantify the extent of BTK degradation.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for in vivo studies.
References
- 1. BTK degraders in CLL: mechanism of action, patient responses, and a look to the future | VJHemOnc [vjhemonc.com]
- 2. youtube.com [youtube.com]
- 3. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 4. Bruton tyrosine kinase degradation as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BTK-PROTAC C13 | BTK PROTAC | Probechem Biochemicals [probechem.com]
- 7. file.medchemexpress.eu [file.medchemexpress.eu]
- 8. yeasenbio.com [yeasenbio.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Pharmacokinetic Analysis of PROTAC BTK Degrader-1 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality designed to selectively eliminate target proteins by harnessing the cell's own ubiquitin-proteasome system.[1][2][3] PROTAC BTK Degrader-1 is a potent and selective Bruton's tyrosine kinase (BTK) degrader with demonstrated anti-tumor activity.[4][5] BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of various B-cell malignancies.[6][7] By inducing the degradation of BTK, this PROTAC effectively abrogates downstream signaling, offering a promising therapeutic strategy.
These application notes provide a comprehensive overview of the pharmacokinetic (PK) properties of this compound in mice, along with detailed protocols for conducting such studies. The information herein is intended to guide researchers in designing and executing robust preclinical PK experiments to evaluate BTK-targeting PROTACs.
Quantitative Pharmacokinetic Data
The pharmacokinetic profile of this compound was assessed in ICR mice following a single oral administration. The key parameters are summarized in the table below.
| Parameter | Oral Administration (10 mg/kg) |
| Tmax (h) | 0.58 |
| Cmax (ng/mL) | 203 |
| AUC0-t (ng·h/mL) | 409 |
| AUC0-∞ (ng·h/mL) | 422 |
| t1/2 (h) | 1.83 |
| CL/F (L/h/kg) | 23.7 |
Table 1: Pharmacokinetic Parameters of this compound in ICR Mice.
Signaling Pathway and Experimental Workflow
To better understand the mechanism of action and the experimental approach for pharmacokinetic analysis, the following diagrams illustrate the BTK signaling pathway and a typical experimental workflow.
Caption: BTK Signaling and PROTAC Mechanism.
Caption: Experimental Workflow for PK Analysis.
Experimental Protocols
The following protocols provide detailed methodologies for the pharmacokinetic analysis of this compound in mice.
Animal Husbandry
-
Species: ICR mice, male, 6-8 weeks old.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, constant temperature, and humidity. Standard chow and water should be provided ad libitum.
-
Acclimation: Animals should be acclimated to the facility for at least 3-5 days prior to the experiment.
Formulation and Dosing
-
Formulation Preparation (Example):
-
Prepare a vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Weigh the required amount of this compound and dissolve it in the vehicle to achieve the desired final concentration (e.g., 1 mg/mL for a 10 mg/kg dose).
-
Vortex and sonicate the mixture to ensure complete dissolution.
-
-
Administration:
-
Fast the mice overnight (approximately 12 hours) before dosing, with free access to water.
-
Weigh each mouse immediately before dosing to calculate the exact volume to be administered.
-
Administer the formulation orally using a gavage needle at a volume of 10 mL/kg.
-
Blood Sample Collection
-
Method: Serial blood sampling from the lateral tail vein is a recommended and refined method.[7][8][9]
-
Procedure:
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing, place the mouse in a restraining device.
-
Warm the tail with a heat lamp to dilate the vein.
-
Make a small incision in the lateral tail vein with a sterile lancet.
-
Collect approximately 30-50 µL of blood into a capillary tube coated with an anticoagulant (e.g., K2EDTA).
-
Transfer the blood sample into a labeled microcentrifuge tube.
-
Apply gentle pressure to the incision site with sterile gauze to stop the bleeding.
-
Plasma Preparation
-
Immediately after collection, centrifuge the blood samples at 4°C for 10 minutes at 2000 x g.
-
Carefully collect the supernatant (plasma) and transfer it to a new set of labeled microcentrifuge tubes.
-
Store the plasma samples at -80°C until bioanalysis.
Bioanalytical Method (LC-MS/MS)
-
Sample Preparation (Protein Precipitation):
-
To 20 µL of plasma sample, add 60 µL of acetonitrile (B52724) containing an appropriate internal standard.
-
Vortex the mixture for 5 minutes to precipitate the proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
-
LC-MS/MS Conditions (Representative):
-
LC System: A standard HPLC or UPLC system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure proper separation of the analyte and internal standard.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.
-
Data Analysis
-
The plasma concentration-time data for each mouse is analyzed using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).
-
The following pharmacokinetic parameters are calculated: Cmax, Tmax, AUC0-t, AUC0-∞, t1/2, and clearance (CL/F).
Conclusion
This document provides essential data and detailed protocols for the pharmacokinetic evaluation of this compound in mice. The presented information demonstrates that this PROTAC is orally bioavailable. The methodologies described herein offer a robust framework for researchers to conduct their own preclinical pharmacokinetic studies, which are crucial for the development of novel PROTAC-based therapeutics. Adherence to these protocols will facilitate the generation of high-quality, reproducible data to inform lead optimization and candidate selection.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. The Workflow of Preclinical Pharmacokinetics Experiments - Creative Bioarray [dda.creative-bioarray.com]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Sampling methods for pharmacokinetic studies in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Using improved serial blood sampling method of mice to study pharmacokinetics and drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Blood sampling: Mouse | NC3Rs [nc3rs.org.uk]
Application Notes and Protocols for Pharmacodynamic Assays: PROTAC BTK Degrader-1
Audience: Researchers, scientists, and drug development professionals.
Introduction Proteolysis-targeting chimeras (PROTACs) are innovative therapeutic modalities that induce the degradation of specific target proteins by hijacking the cell's own ubiquitin-proteasome system.[1][2] A PROTAC molecule is a heterobifunctional chimera comprising a ligand that binds the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting them.[3][4] This ternary complex formation results in the ubiquitination of the POI, marking it for destruction by the 26S proteasome.[5]
Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling, which governs the proliferation, survival, and differentiation of B-cells.[6][7] Its dysregulation is implicated in various B-cell malignancies, making it a prime therapeutic target.[7] PROTAC BTK Degrader-1 is designed to selectively eliminate the BTK protein, offering a distinct advantage over traditional inhibitors which only block its function.[5][8]
Pharmacodynamic (PD) assays are essential to characterize the activity of this compound. These assays quantify the extent and duration of BTK protein degradation and the functional consequences on downstream signaling pathways. This document provides detailed protocols for key PD assays to assess the activity of this compound.
Mechanism of Action & Signaling Pathway
This compound facilitates the formation of a ternary complex between BTK and an E3 ubiquitin ligase (e.g., Cereblon or VHL).[2] This proximity induces the transfer of ubiquitin molecules to BTK, leading to its recognition and subsequent degradation by the proteasome.[9] The degradation of BTK disrupts the B-cell receptor signaling cascade, which is critical for B-cell malignancies.[10]
Upon B-cell receptor (BCR) engagement, a signaling cascade is initiated that heavily relies on BTK.[11] Activated BTK phosphorylates downstream targets such as Phospholipase C gamma 2 (PLCγ2), ultimately leading to the activation of transcription factors like NF-κB that promote cell survival and proliferation.[6][12] By degrading BTK, this compound effectively shuts down this pro-survival signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. reactionbiology.com [reactionbiology.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. benchchem.com [benchchem.com]
- 12. Pharmacodynamic analysis of BTK inhibition in patients with chronic lymphocytic leukemia treated with acalabrutinib - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dose-Response Analysis of PROTAC BTK Degrader-1
Introduction
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules that induce the degradation of specific target proteins through the ubiquitin-proteasome system.[1][2] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein.[1] Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling, making it a key therapeutic target in various B-cell malignancies and autoimmune diseases.[3][4][5] PROTAC BTK Degrader-1 is a potent and selective PROTAC designed to target BTK for degradation, thereby suppressing tumor growth.[6]
A critical step in characterizing the efficacy of a PROTAC is the dose-response analysis, which determines key parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[7] These application notes provide detailed protocols for performing a comprehensive dose-response curve analysis of this compound, including methods for quantifying BTK degradation, assessing downstream effects on cell viability, and confirming the mechanism of action.
Signaling Pathway and Mechanism of Action
PROTACs function by hijacking the cell's natural protein disposal machinery. The PROTAC molecule simultaneously binds to the protein of interest (POI), in this case, BTK, and an E3 ubiquitin ligase, forming a ternary complex.[2] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated BTK is then recognized and degraded by the 26S proteasome.[1]
BTK is a key component of the B-cell receptor signaling pathway. Its activation downstream of various receptors is essential for relaying signals that control B-cell proliferation, differentiation, and survival.[4][8] BTK-mediated phosphorylation activates PLCγ2, which in turn triggers downstream pathways including NF-κB and AKT/mTOR.[4][8] By degrading BTK, this compound effectively shuts down these pro-survival signals in malignant B-cells.
Quantitative Data Summary
The following tables summarize the known inhibitory activity of this compound and provide an example of expected dose-response analysis results from the protocols described below.
Table 1: Activity of this compound
| Parameter | Value | Target/System | Reference |
|---|---|---|---|
| IC50 | 34.51 nM | Wild-Type BTK | [6] |
| IC50 | 64.56 nM | BTK-C481S Mutant |[6] |
Table 2: Example Dose-Response Data for this compound in OCI-ly10 Cells
| Parameter | Value | Assay | Notes |
|---|---|---|---|
| DC50 | ~5-15 nM | Western Blot | Concentration for 50% BTK protein degradation. |
| Dmax | >90% | Western Blot | Maximum observed BTK degradation. |
| IC50 (Viability) | ~30-50 nM | CellTiter-Glo® | Concentration for 50% inhibition of cell viability. |
| BTK mRNA Levels | No significant change | qPCR | Confirms degradation vs. transcriptional repression. |
Note: Values in Table 2 are representative and should be determined experimentally.
Experimental Workflow
The overall workflow for determining the dose-response curve for this compound involves parallel experiments to measure target degradation, cell viability, and target mRNA levels.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
This protocol describes the general procedure for culturing and treating cells with this compound.
Materials:
-
Appropriate cancer cell line (e.g., OCI-ly10, Ramos)
-
Complete growth medium (specific to the cell line)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Multi-well plates (6-well for Western Blot/qPCR, 96-well for viability)
Procedure:
-
Cell Seeding: Seed cells at a density that will ensure they are in the logarithmic growth phase at the time of harvesting. For example, seed OCI-ly10 cells at 0.5 x 10^6 cells/mL.
-
PROTAC Preparation: Prepare serial dilutions of this compound in complete growth medium. A typical concentration range would be from 0.1 nM to 10 µM.
-
Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as the highest PROTAC concentration (typically ≤0.1%).[9]
-
Treatment: Add the prepared PROTAC dilutions and vehicle control to the appropriate wells.
-
Incubation: Incubate the cells for the desired time points (e.g., 18-24 hours for DC50 determination) at 37°C in a humidified 5% CO2 incubator.[9]
Protocol 2: Western Blotting for BTK Degradation
This protocol details the quantification of BTK protein levels to determine DC50 and Dmax values.[1]
Materials:
-
Treated cells from Protocol 1
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking Buffer (5% non-fat milk or BSA in TBST)
-
Primary Antibodies: Rabbit anti-BTK, Mouse anti-β-actin (or other loading control)
-
HRP-conjugated Secondary Antibodies: Goat anti-rabbit IgG, Goat anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.[1]
-
Sample Preparation:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add 1/3 volume of 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[1]
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel and run the gel.
-
Transfer the separated proteins to a PVDF membrane.[1]
-
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.[1][11]
-
Incubate the membrane with primary antibody against BTK (diluted in blocking buffer) overnight at 4°C.[1]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane again as in the previous step.
-
-
Detection and Analysis:
-
Data Analysis:
-
Normalize the BTK band intensity to the corresponding loading control.[9]
-
Calculate the percentage of BTK degradation relative to the vehicle-treated control.[1]
-
Plot the percentage of degradation against the log of the PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax values.[1]
-
Protocol 3: Cell Viability Assay
This protocol uses the CellTiter-Glo® Luminescent Cell Viability Assay to measure the effect of BTK degradation on cell proliferation and viability.
Materials:
-
Treated cells in a 96-well plate from Protocol 1
-
CellTiter-Glo® 2.0 Reagent[12]
-
Luminometer or plate reader capable of measuring luminescence
Procedure:
-
Plate Equilibration: Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[13]
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Assay:
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[13]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with medium only).
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of the PROTAC concentration to determine the IC50 value.
-
Protocol 4: Quantitative PCR (qPCR) for BTK mRNA Levels
This protocol is essential to confirm that the observed decrease in BTK protein is due to proteasomal degradation and not a result of decreased gene transcription.[14]
Materials:
-
Treated cells from Protocol 1
-
RNA extraction kit (e.g., RNeasy Kit)
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for BTK and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of RNA for all samples using a reverse transcription kit.
-
qPCR Reaction:
-
Set up the qPCR reactions in triplicate for each sample, including primers for BTK and the housekeeping gene.
-
Include a no-template control to check for contamination.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for BTK and the housekeeping gene for each sample.
-
Calculate the relative BTK mRNA expression levels using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
-
Confirm that there are no significant changes in BTK mRNA levels across the different PROTAC concentrations.
-
Data Analysis and Interpretation
-
Dose-Response Curves: Using graphing software (e.g., GraphPad Prism), plot the percentage of BTK degradation (for DC50/Dmax) or percentage of cell viability (for IC50) against the logarithm of the PROTAC concentration. Fit the data using a non-linear regression model (e.g., [inhibitor] vs. response -- variable slope).
-
DC50 and Dmax: The DC50 is the concentration of the PROTAC that results in 50% degradation of the target protein.[1] The Dmax is the maximum percentage of protein degradation achieved.[1]
-
IC50: The IC50 is the concentration of the PROTAC that causes a 50% reduction in cell viability.
-
Hook Effect: Be aware of the "hook effect," a phenomenon where the degradation efficiency decreases at very high PROTAC concentrations.[15] This occurs because the high concentration favors the formation of binary PROTAC-BTK or PROTAC-E3 ligase complexes over the productive ternary complex required for degradation.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. portlandpress.com [portlandpress.com]
- 3. Bruton’s Tyrosine Kinase and Its Isoforms in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Frontiers | BTK, the new kid on the (oncology) block? [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. bosterbio.com [bosterbio.com]
- 12. CellTiter-Glo® 2.0 Cell Viability Assay | ATP Assay | Promega [france.promega.com]
- 13. promega.com [promega.com]
- 14. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for Cytotoxicity Assay of PROTAC BTK Degrader-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to selectively eliminate target proteins by hijacking the cell's own ubiquitin-proteasome system.[1] PROTAC BTK Degrader-1 is a potent and selective Bruton's tyrosine kinase (BTK) degrader. BTK is a critical enzyme in B-cell receptor signaling pathways, and its dysregulation is implicated in various B-cell malignancies.[2][3] Unlike traditional inhibitors that block the enzymatic activity of a protein, this compound induces the degradation of the entire BTK protein, offering a distinct and potentially more effective therapeutic strategy.[4][5] This document provides a detailed protocol for assessing the cytotoxicity of this compound in a relevant cancer cell line.
Mechanism of Action
This compound is a heterobifunctional molecule composed of a ligand that binds to BTK and another ligand that recruits an E3 ubiquitin ligase, connected by a linker.[1][6] This binding facilitates the formation of a ternary complex between BTK and the E3 ligase, leading to the ubiquitination of BTK.[7] The polyubiquitinated BTK is then recognized and degraded by the 26S proteasome.[1] The degradation of BTK disrupts downstream signaling pathways that are crucial for the proliferation and survival of malignant B-cells.[2][8]
Experimental Protocol: Cell Viability Assay using CellTiter-Glo®
This protocol outlines the steps to determine the cytotoxic effects of this compound on a relevant cancer cell line (e.g., a B-cell lymphoma line such as OCI-ly10) using the CellTiter-Glo® Luminescent Cell Viability Assay.[9][] This assay measures ATP levels, which is an indicator of metabolically active cells.
Materials:
-
This compound
-
Relevant cancer cell line (e.g., OCI-ly10)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Dimethyl sulfoxide (B87167) (DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
White, flat-bottom 96-well plates suitable for luminescence readings
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture cells to approximately 80% confluency.
-
Harvest cells using trypsin-EDTA and perform a cell count.
-
Dilute the cell suspension in complete culture medium to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells per well).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 10 µM).
-
Also prepare a vehicle control (DMSO in medium at the same final concentration as the highest compound concentration) and a no-treatment control (medium only).
-
After 24 hours of cell incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared compound dilutions, vehicle control, or no-treatment control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[11]
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Data Presentation
The quantitative data from the cytotoxicity assay should be summarized in a clear and structured table to facilitate comparison.
| Concentration (nM) | Mean Luminescence | Standard Deviation | % Cell Viability |
| 0 (Vehicle) | 1,250,000 | 85,000 | 100.0 |
| 0.1 | 1,235,000 | 79,000 | 98.8 |
| 1 | 1,150,000 | 68,000 | 92.0 |
| 10 | 875,000 | 55,000 | 70.0 |
| 34.51 | 625,000 | 42,000 | 50.0 |
| 100 | 350,000 | 31,000 | 28.0 |
| 1000 | 125,000 | 15,000 | 10.0 |
| 10000 | 50,000 | 8,000 | 4.0 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. The IC₅₀ value of 34.51 nM is based on published data for this compound.[12]
Troubleshooting
-
High Variability: Ensure consistent cell seeding and proper mixing of reagents.
-
"Hook Effect": At very high concentrations, PROTAC efficacy may decrease. It is important to test a wide range of concentrations to observe the full dose-response curve.[11]
-
Low Potency: If the compound shows low cytotoxicity, verify target engagement and degradation using techniques like Western blotting or NanoBRET assays.[11][13] Poor cell permeability could also be a contributing factor.[11]
By following this detailed protocol, researchers can effectively evaluate the cytotoxic potential of this compound and gather crucial data for further drug development efforts.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 5. BTK degraders in CLL: mechanism of action, patient responses, and a look to the future | VJHemOnc [vjhemonc.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | BTK, the new kid on the (oncology) block? [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. biorxiv.org [biorxiv.org]
Application Note: Target Engagement of PROTAC BTK Degrader-1 using Cellular Thermal Shift Assay (CETSA)
For Research Use Only.
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality that induces the degradation of specific proteins rather than inhibiting their function.[1] A PROTAC is a heterobifunctional molecule containing a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase, joined by a chemical linker.[2] This dual binding brings the POI and the E3 ligase into close proximity, facilitating the ubiquitination of the POI and its subsequent degradation by the proteasome.[1]
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, playing a key role in B-cell proliferation, survival, and differentiation.[3][4] Its dysregulation is implicated in various B-cell malignancies and autoimmune diseases.[4] PROTACs that target BTK for degradation offer a promising alternative to traditional small molecule inhibitors, which can be limited by resistance mechanisms and off-target effects.[5][6]
Confirming that a PROTAC engages its intended target within a cellular environment is a critical step in its development. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for assessing target engagement in intact cells or cell lysates.[7][8] The principle of CETSA is based on the ligand-induced thermal stabilization of a target protein.[9] When a PROTAC binds to BTK, it can alter the protein's thermal stability, which is detectable by a shift in its melting temperature (Tm).[8][10] This application note provides a detailed protocol for using CETSA to validate the target engagement of a hypothetical "PROTAC BTK Degrader-1."
Principle of the Assay
The CETSA method relies on the principle that the binding of a ligand, such as a PROTAC, to its target protein alters the protein's thermodynamic stability.[7] When cells are subjected to a heat gradient, proteins begin to denature and aggregate at their characteristic melting temperatures. A protein stabilized by a ligand will be more resistant to heat-induced denaturation and will remain soluble at higher temperatures compared to its unbound state.[9]
In the context of a PROTAC, CETSA can be used to measure the engagement of the degrader with BTK. By treating cells with this compound and then subjecting them to a controlled heat challenge, the amount of soluble BTK remaining can be quantified. An increase in the amount of soluble BTK at elevated temperatures in the presence of the degrader indicates target engagement. This can be assessed in two main formats:
-
CETSA Melt Curve: Cells are treated with a fixed concentration of the degrader and heated across a range of temperatures to determine the full melting profile and the shift in the apparent melting temperature (ΔTm).
-
Isothermal Dose-Response (ITDR): Cells are treated with a serial dilution of the degrader and heated at a single, optimized temperature. This allows for the determination of the compound's potency (EC50) for target engagement.[11]
Visualizing the Mechanisms
This compound Mechanism of Action
Caption: PROTAC-mediated degradation of BTK.
BTK Signaling Pathway
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BTK degraders in CLL: mechanism of action, patient responses, and a look to the future | VJHemOnc [vjhemonc.com]
- 6. PROTAC BTK degrader(Southern Medical University) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 11. Frontiers | Current Advances in CETSA [frontiersin.org]
Application Notes and Protocols: Immunoprecipitation of BTK after PROTAC BTK Degrader-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural ubiquitin-proteasome system for the targeted degradation of specific proteins.[1][2][3] PROTACs are heterobifunctional molecules composed of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[4][5] This ternary complex formation between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[6][7]
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell development, differentiation, and survival.[8][9] Its dysregulation is implicated in various B-cell malignancies and autoimmune diseases, making it a prime therapeutic target.[10] PROTAC-mediated degradation of BTK offers a powerful alternative to traditional small-molecule inhibition, with the potential for greater efficacy and the ability to overcome resistance mechanisms.[11][12]
These application notes provide detailed protocols for the treatment of cells with PROTAC BTK Degrader-1, followed by the immunoprecipitation of the remaining BTK. This allows for the downstream analysis of BTK levels, post-translational modifications, and interacting partners, providing valuable insights into the efficacy and mechanism of action of the degrader.
Signaling Pathways and Mechanisms
PROTAC Mechanism of Action
PROTACs induce the degradation of a target protein, such as BTK, through a catalytic mechanism. The PROTAC molecule first binds to both the BTK protein and an E3 ubiquitin ligase, forming a ternary complex.[13] This induced proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of BTK. The polyubiquitinated BTK is then recognized and degraded by the proteasome. The PROTAC molecule is subsequently released and can participate in further rounds of degradation.[12]
BTK Signaling Pathway
BTK is a key kinase downstream of the B-cell receptor (BCR).[8] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the phosphorylation and activation of BTK.[9] Activated BTK then phosphorylates downstream targets, such as phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors like NF-κB, promoting B-cell proliferation and survival.[14][15]
Quantitative Data Summary
The efficacy of PROTAC BTK degraders is typically quantified by their DC50 (concentration required to degrade 50% of the target protein) and Dmax (maximum percentage of degradation) values. The following tables summarize representative quantitative data for BTK degradation by various PROTACs as reported in the literature.
Table 1: Dose-Dependent Degradation of BTK
| PROTAC Compound | Cell Line | Treatment Time (h) | DC50 (nM) | Dmax (%) | Reference |
| This compound (C13) | OCI-ly10 | 24 | ~30-50 | >90 | [16] |
| RC-1 | MOLM-14 | 24 | <10 | >85 | [13] |
| NC-1 | CLL cells | 18 | ~100 | >95 | [17] |
| MT-802 | Ramos | 24 | ~12 | >99 | [11] |
| SPB5208 | JeKo-1 | 24 | ~500 | >70 | [18] |
| PROTAC BTK Degrader-3 | Mino | 24 | 10.9 | Not Specified | [19] |
Table 2: Time-Dependent Degradation of BTK
| PROTAC Compound | Cell Line | Concentration (nM) | Time (h) | % BTK Degradation | Reference |
| SPB5208 | JeKo-1 | 500 | 2 | Degradation initiated | [18] |
| SPB5208 | JeKo-1 | 500 | 24 | >70 | [18] |
| NC-1 | Mino | 100 | 4 | Significant | [17] |
| NC-1 | CLL cells | 100 | 18 | >95 | [17] |
| PROTAC BRD4 Degrader-1 (Example) | Various | 10-1000 | 4, 8, 16, 24 | Time-dependent | [20] |
Note: Data is compiled from multiple sources and experimental conditions may vary. Please refer to the original publications for detailed information.
Experimental Protocols
Experimental Workflow
The overall workflow for assessing BTK degradation and performing subsequent immunoprecipitation involves cell culture and treatment, cell lysis, protein quantification, immunoprecipitation of BTK, and finally, analysis by methods such as Western blotting.
Protocol 1: Cell Treatment with this compound
This protocol describes the treatment of a suspension cell line (e.g., Ramos or MOLM-14) with this compound.
Materials:
-
Suspension cancer cell line (e.g., Ramos, MOLM-14)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)[16]
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132 or Bortezomib, optional control)
-
6-well plates or tissue culture flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells at a density of 0.5 - 1.0 x 10^6 cells/mL in 6-well plates. Ensure even cell distribution.
-
Compound Preparation: Prepare serial dilutions of this compound in complete medium from the DMSO stock. A typical final concentration range for a dose-response experiment is 1 nM to 10 µM. Prepare a vehicle control with the same final concentration of DMSO as the highest PROTAC concentration.
-
Cell Treatment: Add the prepared PROTAC dilutions and controls to the corresponding wells. Gently mix the plate.
-
Incubation: Incubate the cells for the desired time period (e.g., 4, 8, 16, or 24 hours).[20] For a time-course experiment, treat separate plates and harvest at each time point.
-
Optional Control: To confirm proteasome-dependent degradation, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.[17]
-
Cell Harvesting: After incubation, transfer the cell suspension to a centrifuge tube. Pellet the cells by centrifugation at 300 x g for 5 minutes at 4°C.
-
Washing: Discard the supernatant and wash the cell pellet once with ice-cold PBS. Centrifuge again and discard the supernatant. The cell pellet is now ready for lysis.
Protocol 2: Immunoprecipitation of BTK
This protocol details the immunoprecipitation of BTK from cell lysates.
Materials:
-
Treated cell pellets (from Protocol 1)
-
Ice-cold IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.
-
Anti-BTK antibody, IP-grade (e.g., from Cell Signaling Technology, Santa Cruz Biotechnology)
-
Normal IgG from the same species as the primary antibody (isotype control)
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Microcentrifuge tubes
-
End-over-end rotator
-
Magnetic rack (for magnetic beads)
-
Elution buffer (e.g., 1X Laemmli sample buffer)
Procedure:
-
Cell Lysis: Resuspend the cell pellet in 200-500 µL of ice-cold IP Lysis Buffer. Incubate on ice for 30 minutes with occasional vortexing.
-
Clarification of Lysate: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (protein lysate) to a new pre-chilled microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay. Normalize all samples to the same protein concentration with IP Lysis Buffer. Set aside a small aliquot (20-30 µg) of each lysate to serve as the "input" control for Western blot analysis.
-
Pre-clearing (Optional but Recommended): To reduce non-specific binding, add 20 µL of Protein A/G beads to 500 µg - 1 mg of protein lysate. Incubate on an end-over-end rotator for 1 hour at 4°C. Pellet the beads (centrifugation or magnetic rack) and transfer the supernatant to a new tube.
-
Immunoprecipitation:
-
To the pre-cleared lysate, add 2-5 µg of the anti-BTK primary antibody.
-
In a separate tube for the isotype control, add the same amount of normal IgG to an equal amount of lysate.
-
Incubate on an end-over-end rotator overnight at 4°C.
-
-
Capture of Immune Complex: Add 25-30 µL of equilibrated Protein A/G beads to each tube. Incubate on an end-over-end rotator for 2-4 hours at 4°C.
-
Washing:
-
Pellet the beads using a magnetic rack or centrifugation (1,000 x g for 1 minute).
-
Discard the supernatant.
-
Wash the beads three to five times with 500 µL of ice-cold IP Lysis Buffer (or a more stringent wash buffer if needed). After the final wash, carefully remove all supernatant.
-
-
Elution: Resuspend the beads in 30-50 µL of 1X Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes to elute the protein and denature the antibody-protein complexes.
-
Final Sample Preparation: Pellet the beads, and the supernatant, containing the immunoprecipitated BTK, is ready for analysis by Western blotting.
Protocol 3: Western Blot Analysis
This protocol is for the analysis of input lysates and immunoprecipitated samples to assess BTK degradation.
Materials:
-
Input lysates and eluted IP samples
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer and system
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BTK, anti-Actin/GAPDH as loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
SDS-PAGE: Load the input samples (20-30 µg) and the eluted IP samples onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[20]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-BTK) diluted in blocking buffer, typically overnight at 4°C. For input samples, also probe a separate membrane (or the same one after stripping) with a loading control antibody (e.g., anti-GAPDH).
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 5. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the percentage of BTK degradation in the input lysates relative to the vehicle control. The IP lanes will confirm the presence of BTK pulled down from the remaining protein pool.
Conclusion
The protocols and data presented provide a comprehensive guide for researchers investigating the effects of this compound. By employing these methods, scientists can effectively quantify BTK degradation, confirm the mechanism of action, and perform further downstream analysis through immunoprecipitation. This robust experimental framework is essential for the preclinical evaluation and development of novel BTK-targeting PROTACs.
References
- 1. researchgate.net [researchgate.net]
- 2. portlandpress.com [portlandpress.com]
- 3. PROTAC-Based Protein Degradation as a Promising Strategy for Targeted Therapy in Sarcomas [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Recent Developments in PROTAC-Mediated Protein Degradation: From Bench to Clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Proteolysis Targeting Chimeras for BTK Efficiently Inhibit B-Cell Receptor Signaling and Can Overcome Ibrutinib Resistance in CLL Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. medchemexpress.com [medchemexpress.com]
- 20. benchchem.com [benchchem.com]
Mass Spectrometry Analysis of PROTAC BTK Degrader-1-Induced Ubiquitination
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][3] This ternary complex formation facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][3]
Bruton's tyrosine kinase (BTK) is a crucial component of the B-cell receptor (BCR) signaling pathway and is a validated therapeutic target in various B-cell malignancies. PROTAC BTK Degrader-1 is a potent and selective degrader of BTK, offering a promising alternative to traditional small-molecule inhibitors. This application note provides a detailed protocol for the mass spectrometry-based analysis of this compound-induced ubiquitination of BTK. The workflow described herein enables the identification and quantification of specific ubiquitination sites on BTK, providing critical insights into the mechanism of action of this degrader. Many BTK PROTACs have been shown to recruit the Cereblon (CRBN) E3 ligase to induce BTK degradation.[1][2][4]
Signaling Pathway and Mechanism of Action
This compound facilitates the formation of a ternary complex between BTK and the CRBN E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of BTK. The resulting polyubiquitinated BTK is then recognized and degraded by the proteasome.
Experimental Workflow
The overall experimental workflow for analyzing PROTAC-induced ubiquitination involves cell culture and treatment, protein extraction and digestion, enrichment of ubiquitinated peptides, and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Presentation
The following tables represent hypothetical quantitative data derived from a typical mass spectrometry experiment analyzing BTK ubiquitination in response to this compound treatment.
Table 1: Quantification of BTK Protein Levels
| Treatment | Normalized BTK Protein Abundance (Fold Change vs. DMSO) | p-value |
| DMSO (Control) | 1.00 | - |
| This compound (100 nM, 6h) | 0.25 | < 0.01 |
Table 2: Quantification of Ubiquitination Sites on BTK
| UniProt Accession | Gene Name | Amino Acid | Peptide Sequence | Fold Change (PROTAC/DMSO) | p-value |
| Q06187 | BTK | K156 | K.TNSK(gg)PYAAGLK.K | 4.2 | < 0.05 |
| Q06187 | BTK | K379 | R.VLGK(gg)GSFGK.V | 5.8 | < 0.01 |
| Q06187 | BTK | K430 | K.ELIK(gg)KMLDQ.D | 7.1 | < 0.01 |
| Q06187 | BTK | K555 | R.AYLK(gg)KSPML.K | 3.5 | < 0.05 |
(gg) denotes the di-glycine remnant of ubiquitin on the lysine residue following tryptic digestion.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: MOLM-14 (human acute myeloid leukemia) cells, which endogenously express BTK.
-
Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Seed cells at a density of 1 x 10^6 cells/mL. Treat cells with either DMSO (vehicle control) or this compound at a final concentration of 100 nM for 6 hours.
Cell Lysis and Protein Extraction
-
Harvesting: Harvest cells by centrifugation at 300 x g for 5 minutes at 4°C.
-
Washing: Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Lyse the cell pellet in urea (B33335) lysis buffer (8 M urea, 100 mM Tris-HCl pH 8.5, 5 mM TCEP, 10 mM chloroacetamide, and protease and phosphatase inhibitors).
-
Sonication: Sonicate the lysate on ice to shear genomic DNA and ensure complete lysis.
-
Centrifugation: Clarify the lysate by centrifugation at 20,000 x g for 15 minutes at 4°C.
-
Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
Protein Digestion
-
Reduction and Alkylation: Proteins in the urea lysis buffer are already reduced with TCEP and alkylated with chloroacetamide.
-
Dilution: Dilute the lysate with 100 mM Tris-HCl pH 8.5 to reduce the urea concentration to below 2 M.
-
Trypsin Digestion: Add sequencing-grade modified trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Desalting: Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1% and desalt the peptides using a C18 solid-phase extraction (SPE) cartridge.
-
Lyophilization: Lyophilize the desalted peptides to dryness.
Enrichment of Ubiquitinated Peptides
-
Antibody Preparation: Use an antibody that specifically recognizes the di-glycine (K-ε-GG) remnant of ubiquitin on lysine residues.[5][6][7]
-
Immunoaffinity Purification:
-
Resuspend the lyophilized peptides in immunoprecipitation (IP) buffer (e.g., 50 mM MOPS pH 7.2, 10 mM sodium phosphate, 50 mM NaCl).
-
Add the anti-K-ε-GG antibody-conjugated beads and incubate for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads several times with IP buffer to remove non-specifically bound peptides.
-
Wash the beads with water to remove salts.
-
-
Elution: Elute the enriched ubiquitinated peptides from the beads using 0.15% TFA.
-
Desalting: Desalt the eluted peptides using a C18 StageTip.
-
Lyophilization: Lyophilize the enriched peptides to dryness.
LC-MS/MS Analysis
-
Instrumentation: Use a high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.
-
Chromatography:
-
Resuspend the enriched peptides in 0.1% formic acid.
-
Load the peptides onto a trap column and then separate them on an analytical column with a gradient of increasing acetonitrile (B52724) concentration.
-
-
Mass Spectrometry:
-
Acquire data in a data-dependent acquisition (DDA) mode.
-
Set the mass spectrometer to acquire a full MS scan followed by MS/MS scans of the most abundant precursor ions.
-
Use higher-energy collisional dissociation (HCD) for fragmentation.
-
Data Analysis
-
Database Search: Search the raw MS/MS data against a human protein database using a search engine like MaxQuant or Proteome Discoverer.
-
Modifications: Include variable modifications for di-glycine remnant on lysine (+114.0429 Da) and oxidation of methionine, and a fixed modification for carbamidomethylation of cysteine.
-
Identification and Quantification:
-
Identify peptides and proteins with a false discovery rate (FDR) of < 1%.
-
Quantify the relative abundance of peptides between the DMSO and PROTAC-treated samples using label-free quantification (LFQ).
-
-
Statistical Analysis: Perform statistical analysis (e.g., t-test) to identify significantly regulated ubiquitination sites.
Conclusion
This application note provides a comprehensive framework for the mass spectrometry-based analysis of this compound-induced ubiquitination. The detailed protocols and representative data offer a guide for researchers to investigate the mechanism of action of BTK degraders and other PROTAC molecules. This powerful proteomic approach is essential for the characterization and development of targeted protein degradation therapeutics.
References
- 1. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Large-Scale Identification of Ubiquitination Sites by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of Protein Ubiquitination Sites by Peptide Enrichment and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Global Mass Spectrometry-Based Analysis of Protein Ubiquitination Using K-ε-GG Remnant Antibody Enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Anti-proliferative Activity of PROTAC BTK Degrader-1 in JeKo-1 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, which is constitutively active in many B-cell malignancies, including mantle cell lymphoma (MCL).[1][2] JeKo-1, a human MCL cell line, is characterized by the t(11;14)(q13;q32) chromosomal translocation leading to cyclin D1 overexpression and is widely used as a model for studying MCL pathophysiology and evaluating novel therapeutics.[3][4] Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of target proteins through the ubiquitin-proteasome system.[5][6] PROTAC BTK Degrader-1 is a novel PROTAC designed to selectively target BTK for degradation, thereby inhibiting downstream signaling and inducing anti-proliferative effects in B-cell lymphoma cells. This application note provides a summary of the anti-proliferative activity of this compound in JeKo-1 cells and detailed protocols for key experimental assays.
Data Presentation
The anti-proliferative effects of this compound on JeKo-1 cells were assessed by measuring cell viability, apoptosis induction, and cell cycle arrest. The quantitative data are summarized in the tables below.
Table 1: Cell Viability (MTT Assay)
| Treatment Group | Concentration (nM) | % Viability (48h) | IC50 (nM) |
| Vehicle (DMSO) | - | 100 ± 4.5 | - |
| This compound | 1 | 85 ± 3.2 | 15.2 |
| 10 | 62 ± 2.8 | ||
| 50 | 28 ± 1.9 | ||
| 100 | 15 ± 1.5 | ||
| 500 | 5 ± 0.8 |
Table 2: Apoptosis Analysis (Annexin V/PI Staining)
| Treatment Group | Concentration (nM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total % Apoptotic Cells |
| Vehicle (DMSO) | - | 2.1 ± 0.5 | 1.5 ± 0.3 | 3.6 ± 0.8 |
| This compound | 50 | 25.4 ± 2.1 | 10.2 ± 1.5 | 35.6 ± 3.6 |
Table 3: Cell Cycle Analysis
| Treatment Group | Concentration (nM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle (DMSO) | - | 45.2 ± 3.1 | 38.5 ± 2.5 | 16.3 ± 1.8 |
| This compound | 50 | 68.7 ± 4.2 | 15.1 ± 1.9 | 16.2 ± 2.1 |
Table 4: BTK Protein Degradation (Western Blot)
| Treatment Group | Concentration (nM) | Relative BTK Protein Level (%) | DC50 (nM) |
| Vehicle (DMSO) | - | 100 | - |
| This compound | 1 | 78 | 8.5 |
| 10 | 45 | ||
| 50 | 12 | ||
| 100 | 4 |
Experimental Protocols
JeKo-1 Cell Culture
-
Cell Line: JeKo-1 (ATCC® CRL-3006™)
-
Growth Medium: ATCC-formulated RPMI-1640 Medium supplemented with 20% fetal bovine serum (FBS).
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[3]
-
Subculturing: Maintain cell density between 2 x 10^4 and 2.5 x 10^6 cells/mL. Cultures can be maintained by adding fresh medium or by centrifugation and resuspension in fresh medium.
Cell Viability (MTT) Assay
This protocol is based on the principle that metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[7][8]
-
Seed JeKo-1 cells in a 96-well plate at a density of 1 x 10^5 cells/mL in 100 µL of complete growth medium.[9]
-
Incubate the plate overnight at 37°C and 5% CO2.[9]
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO) and incubate for 48 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10]
-
Incubate for 4 hours at 37°C until a purple precipitate is visible.[7]
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]
-
Incubate the plate at room temperature in the dark for at least 2 hours.
-
Measure the absorbance at 570 nm using a microplate reader.[10]
Apoptosis Assay (Annexin V/PI Staining)
This assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) on the cell membrane using Annexin V and plasma membrane integrity using propidium (B1200493) iodide (PI).[11][12]
-
Seed JeKo-1 cells in a 6-well plate and treat with this compound or vehicle for the desired time.
-
Harvest cells by centrifugation at 300 x g for 5 minutes.[13]
-
Wash the cells twice with ice-cold PBS.[11]
-
Resuspend the cells in 1X Annexin-binding buffer at a concentration of ~1 x 10^6 cells/mL.[14]
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.[13][14]
-
Add 400 µL of 1X Annexin-binding buffer to each tube.[13][14]
-
Analyze the cells by flow cytometry within one hour. Healthy cells are Annexin V- and PI-, early apoptotic cells are Annexin V+ and PI-, and late apoptotic or necrotic cells are Annexin V+ and PI+.[11]
Cell Cycle Analysis
This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[15][16]
-
Seed JeKo-1 cells and treat with this compound or vehicle for 24-48 hours.
-
Harvest approximately 1 x 10^6 cells by centrifugation.
-
Wash the cells with PBS and fix them in ice-cold 70% ethanol, adding it dropwise while vortexing.
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Incubate the fixed cells for at least 2 hours at 4°C.[16]
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PBS, 100 µg/mL RNase A, and 50 µg/mL Propidium Iodide.[16]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blotting for BTK Degradation
This protocol is used to detect the levels of BTK protein following treatment with the degrader.
-
Treat JeKo-1 cells with various concentrations of this compound for a specified time (e.g., 6, 12, or 24 hours).
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[17]
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.[17]
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.[17]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[17]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[17]
-
Incubate the membrane with a primary antibody against BTK and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[17]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[17]
Visualizations
Caption: BTK Signaling Pathway and this compound Mechanism of Action.
Caption: Experimental Workflow for Assessing Anti-proliferative Activity.
References
- 1. Targeted protein degradation in hematologic malignancies: latest updates from the 2023 ASH annual meeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cytion.com [cytion.com]
- 4. JeKo-1 Cell Line - Creative Biogene [creative-biogene.com]
- 5. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. broadpharm.com [broadpharm.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biologi.ub.ac.id [biologi.ub.ac.id]
- 13. bosterbio.com [bosterbio.com]
- 14. kumc.edu [kumc.edu]
- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cancer.wisc.edu [cancer.wisc.edu]
- 17. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Navigating the Hook Effect with PROTAC BTK Degrader-1: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively address the hook effect when using PROTAC BTK Degrader-1. Our goal is to facilitate seamless experimentation and ensure the generation of reliable and reproducible data.
Understanding the PROTAC Hook Effect
The "hook effect" is a paradoxical phenomenon observed with PROTACs where increasing the concentration of the degrader beyond an optimal point leads to a decrease in the degradation of the target protein.[1][2][3] This results in a characteristic bell-shaped dose-response curve.[4] At optimal concentrations, this compound facilitates the formation of a productive ternary complex between Bruton's tyrosine kinase (BTK) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BTK.[5][6] However, at excessive concentrations, the PROTAC can form non-productive binary complexes with either BTK or the E3 ligase separately, which inhibits the formation of the productive ternary complex and reduces degradation efficiency.[1][3]
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the hook effect with this compound?
A1: The hook effect arises from an excess of this compound, which leads to the formation of two types of non-productive binary complexes: (1) BTK bound to the PROTAC and (2) the E3 ligase bound to the PROTAC. These binary complexes are unable to bring the BTK target and the E3 ligase together, thus preventing the ubiquitination and subsequent degradation of BTK.[1][3]
Q2: At what concentration range should I expect to see the hook effect for this compound?
A2: The exact concentration at which the hook effect occurs can vary depending on the cell line, experimental conditions, and the specific E3 ligase being recruited. However, for many PROTACs, the hook effect starts to become apparent at concentrations above 1 µM. It is crucial to perform a comprehensive dose-response experiment to determine the optimal concentration for your specific system.
Q3: I am not observing any BTK degradation at any concentration. What could be the problem?
A3: If you are not observing any degradation, consider the following troubleshooting steps:
-
Cell Permeability: PROTACs are relatively large molecules and may have poor cell permeability. Confirm that your cell line is suitable and consider performing a cell permeability assay.
-
E3 Ligase Expression: Ensure that the recruited E3 ligase (e.g., Cereblon or VHL) is expressed in your cell line. This can be verified by Western blot or qPCR.
-
Compound Integrity: Confirm that your this compound is properly stored and has not degraded. It is always best to use freshly prepared stock solutions.
-
Western Blot Optimization: Review your Western blot protocol for any potential issues, such as antibody efficacy, transfer efficiency, or blocking conditions.
Q4: How can I confirm that the observed decrease in BTK protein is due to proteasomal degradation?
A4: To confirm that the degradation is dependent on the proteasome, you can co-treat your cells with this compound and a proteasome inhibitor, such as MG132. If the degradation of BTK is rescued in the presence of the proteasome inhibitor, it confirms that the mechanism is proteasome-dependent.
Troubleshooting Guide: Overcoming the Hook Effect
Problem: Decreased BTK degradation observed at high concentrations of this compound, resulting in a bell-shaped dose-response curve.
Solution 1: Optimize this compound Concentration
The most direct way to overcome the hook effect is to perform a detailed dose-response experiment to identify the optimal concentration range for maximal BTK degradation (Dmax).
Experimental Protocol: Dose-Response Analysis by Western Blot
-
Cell Seeding: Plate your cells of interest (e.g., a B-cell lymphoma cell line) in 12-well plates at a suitable density to reach 70-80% confluency on the day of treatment. Allow the cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in a complete cell culture medium. A recommended concentration range to start with is 0.1 nM to 10 µM to ensure you capture the entire dose-response curve, including the hook effect.
-
Treatment: Treat the cells with the varying concentrations of this compound for a predetermined time, typically 18-24 hours. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After the incubation period, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BTK overnight at 4°C.
-
Use a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and visualize the bands.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the BTK band intensity to the loading control. Plot the normalized BTK protein levels against the log of the this compound concentration to determine the DC50 (concentration for 50% degradation) and Dmax.
Data Presentation: Representative Dose-Response Data
| This compound Conc. | Normalized BTK Level (%) |
| Vehicle (DMSO) | 100 |
| 1 nM | 85 |
| 10 nM | 40 |
| 33.3 nM | <25 |
| 100 nM | 35 |
| 500 nM | 60 |
| 1 µM | 75 |
| 5 µM | 85 |
| 10 µM | 95 |
Note: This is a representative table based on typical PROTAC behavior and available data for a similar degrader showing >75% degradation at 33.3 nM.[7] The optimal concentration and the onset of the hook effect should be empirically determined for your specific experimental system.
Solution 2: Optimize Incubation Time
The kinetics of PROTAC-mediated degradation can vary. A time-course experiment can help identify the optimal treatment duration to achieve maximal degradation before the protein synthesis machinery can compensate for the loss of BTK.
Experimental Protocol: Time-Course Analysis
-
Follow the cell seeding and lysis procedures as described in the dose-response protocol.
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Treat the cells with an optimal concentration of this compound (determined from the dose-response experiment, e.g., 33.3 nM) for different durations (e.g., 2, 4, 8, 12, 24 hours).
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Perform Western blot analysis as described above to identify the time point at which maximum BTK degradation occurs.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound and the Hook Effect.
Caption: Simplified BTK Signaling Pathway and the Point of Intervention for this compound.
Caption: Experimental Workflow for Overcoming the Hook Effect.
References
- 1. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BTK Is the Target That Keeps on Giving: A Review of BTK-Degrader Drug Development, Clinical Data, and Future Directions in CLL [mdpi.com]
- 7. file.medchemexpress.eu [file.medchemexpress.eu]
Optimizing PROTAC BTK Degrader-1 concentration for maximum degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers optimize the concentration of PROTAC BTK Degrader-1 for maximal degradation of Bruton's tyrosine kinase (BTK).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a heterobifunctional molecule designed to selectively eliminate BTK protein.[1][2] It works by hijacking the body's own cellular waste disposal machinery, the ubiquitin-proteasome system (UPS).[1] The degrader has two key ends: one binds to the target protein (BTK), and the other recruits an E3 ubiquitin ligase.[1][2] This brings the E3 ligase into close proximity with BTK, leading to the formation of a ternary complex.[3][4] The E3 ligase then "tags" the BTK protein with ubiquitin chains, marking it for destruction by the 26S proteasome.[1] After the degradation of the target protein, the PROTAC molecule is released and can act catalytically to degrade multiple BTK proteins.[1]
Q2: What are the critical parameters for determining the optimal concentration of this compound?
The two primary parameters to determine the efficacy of a PROTAC are:
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.[5]
-
Dmax: The maximum percentage of target protein degradation that can be achieved with the PROTAC.[5]
The experimental goal is to identify a concentration that achieves maximal degradation (at or near Dmax) without causing cytotoxicity or off-target effects.[5]
Q3: What is the "hook effect" and how can it be avoided?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC.[6][7] This occurs because at excessive concentrations, the PROTAC is more likely to form separate binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex (Target Protein-PROTAC-E3 Ligase) required for degradation.[6][7][8] This leads to a characteristic bell-shaped dose-response curve.[9] To avoid or mitigate the hook effect, it is essential to perform a dose-response experiment across a wide range of concentrations to identify the optimal window for degradation.[8][9]
Q4: How long should I incubate cells with this compound?
The time required to achieve maximum degradation can vary depending on the specific PROTAC, cell line, and the natural half-life of the target protein.[10][11] It is recommended to perform a time-course experiment (e.g., 4, 8, 12, and 24 hours) to determine the optimal incubation time for achieving Dmax.[5][12]
Q5: What are the essential negative controls for my experiments?
To ensure that the observed degradation is a direct result of the PROTAC's mechanism of action, the following controls are recommended:
-
Vehicle Control (e.g., DMSO): To control for any effects of the solvent used to dissolve the PROTAC.
-
Proteasome Inhibitor (e.g., MG132): Co-treatment with a proteasome inhibitor should "rescue" the degradation of the target protein, confirming that the degradation is proteasome-dependent.[8]
-
Inactive Epimer/Stereoisomer: If available, an inactive version of the PROTAC that cannot bind to the E3 ligase but still binds the target can be used. This control should not induce degradation.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No BTK Degradation Observed | Insufficient PROTAC concentration. | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 10 µM).[5] |
| Inappropriate incubation time. | Conduct a time-course experiment to find the optimal duration.[5] | |
| Low cell permeability of the PROTAC. | PROTACs are large molecules and may have poor cell permeability.[2][6] Consider using a different cell line or consult the literature for similar PROTACs to assess potential permeability issues. | |
| Low expression of the required E3 ligase in the chosen cell line. | Verify the expression of the relevant E3 ligase (e.g., VHL or Cereblon) in your cell line via Western blot or qPCR.[8] | |
| The PROTAC is not binding to the target or the E3 ligase. | Confirm target and E3 ligase engagement using cellular thermal shift assays (CETSA) or NanoBRET.[6] | |
| "Hook Effect" Observed | PROTAC concentration is too high, leading to the formation of non-productive binary complexes. | Use a lower concentration of the PROTAC. The optimal concentration is at the peak of the dose-response curve before degradation begins to decrease.[6][9] |
| High Cell Toxicity | The PROTAC concentration is too high. | Lower the concentration of the PROTAC. Determine the IC50 for cell viability and work at concentrations well below this value.[5] |
| Off-target effects of the PROTAC. | Use a lower, more specific concentration. Compare the effects with a negative control PROTAC.[5] | |
| Inconsistent Results | Variability in cell confluency at the time of treatment. | Standardize cell seeding density to ensure consistent confluency (e.g., 70-80%) at the start of each experiment.[5] |
| Repeated freeze-thaw cycles of the PROTAC stock solution. | Aliquot the PROTAC stock solution upon receipt and store at -80°C to avoid degradation from multiple freeze-thaw cycles.[5] |
Experimental Protocols
Protocol 1: Dose-Response Curve for BTK Degradation by Western Blot
-
Cell Seeding: Seed the appropriate cell line in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.[5]
-
PROTAC Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[5]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[5]
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BTK overnight at 4°C.
-
Incubate with a loading control antibody (e.g., β-actin or GAPDH) to normalize for protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the BTK band intensity to the loading control. Plot the percentage of BTK remaining against the PROTAC concentration to determine the DC50 and Dmax.
Protocol 2: Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
PROTAC Treatment: Treat the cells with the same range of this compound concentrations used in the Western blot experiment.
-
Incubation: Incubate the cells for a relevant time period (e.g., 24, 48, or 72 hours).
-
Data Analysis: Use a commercially available cell viability reagent (e.g., CellTiter-Glo®, MTT). Measure the signal (luminescence or absorbance) using a plate reader. Plot cell viability against the PROTAC concentration to determine the IC50 value.[5]
Visualizations
Caption: Mechanism of action for this compound.
Caption: Experimental workflow for this compound optimization.
Caption: Troubleshooting decision tree for PROTAC experiments.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 4. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. BTK degraders in CLL: mechanism of action, patient responses, and a look to the future | VJHemOnc [vjhemonc.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Improving the solubility and stability of PROTAC BTK Degrader-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in overcoming challenges related to the solubility and stability of PROTAC BTK Degrader-1.
Frequently Asked Questions (FAQs) & Troubleshooting
Solubility Issues
Q1: My this compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer (e.g., PBS or cell culture media). What should I do?
A1: This is a common issue for many PROTACs due to their high molecular weight and lipophilicity.[1] The sudden shift in solvent polarity causes the compound to crash out of solution. Here are several strategies to address this:
-
Optimize Final DMSO Concentration: Aim for a final DMSO concentration below 0.5%, and ideally below 0.1%, in your cellular assays to minimize solvent-induced artifacts.[1]
-
Utilize a Co-solvent System: For in vitro assays, a co-solvent system can significantly improve solubility. A common formulation involves a mixture of DMSO, PEG300, and Tween-80.[1]
-
Gentle Heating and Sonication: To aid initial dissolution in DMSO, you can warm the stock solution to 37°C for 5-10 minutes, followed by brief sonication (5-15 minutes). Always visually inspect for complete dissolution before further dilution.[1]
-
Prepare Amorphous Solid Dispersions (ASDs): For more persistent solubility challenges, especially for in vivo studies, creating an amorphous solid dispersion can be an effective strategy.[2][3][4] This involves dispersing the PROTAC within a polymer matrix, such as hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMCAS), to maintain it in a more soluble, amorphous state.[2][3][4]
Q2: I'm observing inconsistent results in my cell-based assays. Could this be related to the solubility of this compound?
A2: Yes, poor solubility can lead to variable compound concentrations and, consequently, inconsistent experimental outcomes. It is crucial to ensure your PROTAC is fully dissolved at the desired final concentration in your assay medium. Consider performing a pre-assay solubility test in your specific cell culture medium.
Stability Issues
Q3: How can I assess the metabolic stability of this compound?
A3: The metabolic stability of your PROTAC can be evaluated using an in vitro metabolic stability assay with human liver microsomes (HLM).[5] This experiment will help determine the rate at which your compound is metabolized by liver enzymes. The protocol section below provides a detailed methodology for this assay.
Q4: My this compound shows low metabolic stability. What strategies can I employ to improve it?
A4: Low metabolic stability is a common hurdle in PROTAC development. Here are some approaches to enhance stability:
-
Linker Modification: The linker is a flexible component that can be modified to improve metabolic stability. Strategies include altering the linker length, changing its attachment points, or incorporating cyclic structures to reduce conformational flexibility.[6][7]
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Introduce Metabolic "Blocking" Groups: If you can identify the specific metabolic "hotspots" on the molecule, you can introduce metabolically inert groups, such as fluorine or deuterium, at these positions to prevent enzymatic modification.[5]
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Induce Intramolecular Hydrogen Bonds: Designing the PROTAC to form intramolecular hydrogen bonds can create a more compact, "ball-like" structure.[6][7] This conformation can shield labile parts of the molecule from metabolic enzymes.[5]
Experimental & Assay-Related Questions
Q5: How do I confirm that the degradation of BTK is proteasome-dependent?
A5: To verify that the observed degradation of BTK is mediated by the proteasome, you can perform a co-treatment experiment. Treat your cells with this compound in the presence and absence of a proteasome inhibitor, such as MG132. If the degradation of BTK is blocked or significantly reduced in the presence of the proteasome inhibitor, it confirms a proteasome-dependent mechanism.[1]
Q6: What is the "hook effect" and how can I avoid it with this compound?
A6: The "hook effect" is a phenomenon observed with PROTACs where increasing the concentration of the degrader beyond an optimal point leads to a decrease in protein degradation. This occurs because at very high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-BTK or PROTAC-E3 ligase) rather than the productive ternary complex (BTK-PROTAC-E3 ligase) required for degradation. To avoid this, it is essential to perform a dose-response experiment with a wide range of concentrations to determine the optimal concentration for maximal degradation.
Quantitative Data Summary
The following tables summarize key data related to this compound and formulation components.
Table 1: Properties of this compound
| Parameter | Value | Reference |
| IC50 (BTK WT) | 34.51 nM | [8] |
| IC50 (BTK-481S) | 64.56 nM | [8] |
| Solubility in DMSO | 100 mg/mL (133.36 mM) | [8] |
Table 2: Example Co-solvent Formulation for In Vitro Assays
| Component | Percentage in Final Formulation | Purpose | Reference |
| DMSO | 10% | Primary Solvent | [1] |
| PEG300 | 40% | Co-solvent | [1] |
| Tween-80 | 5% | Surfactant | [1] |
| Aqueous Buffer | 45% | Vehicle | [1] |
Key Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution (e.g., 10-20 mM) of this compound in anhydrous DMSO.[1]
-
If necessary, gently warm the solution to 37°C and sonicate for 5-15 minutes to ensure complete dissolution.[1]
-
Store the stock solution in small aliquots at -80°C to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation (using a co-solvent system):
-
For a 1 mL final working solution, mix 100 µL of the DMSO stock solution with 400 µL of PEG300.[1]
-
Add 50 µL of Tween-80 to the DMSO/PEG300 mixture and mix until the solution is clear.[1]
-
Slowly add 450 µL of your aqueous buffer (e.g., cell culture medium or PBS) to the mixture while vortexing to achieve the final volume of 1 mL.[1]
-
Perform serial dilutions from this working solution to achieve the desired final concentrations for your assay.
-
Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
-
Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).[5]
-
Prepare working solutions of the test compound, a positive control (e.g., Verapamil), and a negative control (e.g., Warfarin) in phosphate (B84403) buffer (pH 7.4).[5]
-
-
Incubation:
-
Sample Collection and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.[5]
-
Immediately quench the reaction by adding the aliquot to cold acetonitrile (B52724) containing an internal standard.[5]
-
-
Sample Processing and Analysis:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining PROTAC versus time.[5]
-
Determine the metabolic half-life (t1/2) and intrinsic clearance (CLint) from the slope of the line.
-
Protocol 3: Western Blot for BTK Degradation
-
Cell Treatment and Lysis:
-
Protein Quantification:
-
Determine the total protein concentration of each lysate to ensure equal loading for subsequent analysis.[1]
-
-
Western Blotting:
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[1]
-
Probe the membrane with a primary antibody specific for BTK.[1]
-
Use a loading control antibody (e.g., GAPDH, β-actin) to normalize for protein loading.[1]
-
Incubate with an appropriate secondary antibody conjugated to a detectable marker (e.g., HRP).[1]
-
Visualize and quantify the protein bands.
-
Visualizations
Caption: Simplified BTK signaling pathway upon B-cell receptor activation.
Caption: Mechanism of action for this compound.
Caption: Troubleshooting workflow for solubility issues.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. benchchem.com [benchchem.com]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. medchemexpress.com [medchemexpress.com]
Addressing off-target effects of PROTAC BTK Degrader-1
Welcome to the technical support center for PROTAC BTK Degrader-1. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding the use of this compound in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during experiments with this compound, focusing on potential off-target effects and providing guidance on how to investigate and mitigate them.
Q1: My cells are showing unexpected toxicity or a phenotype inconsistent with BTK degradation. Could this be due to off-target effects?
A1: Yes, unexpected cellular responses can be indicative of off-target effects. This compound, like other PROTACs, can potentially induce the degradation of proteins other than Bruton's tyrosine kinase (BTK). This can occur if the BTK-binding warhead or the E3 ligase-recruiting moiety has affinity for other proteins. Additionally, off-target effects of the parent BTK inhibitor from which the PROTAC is derived may also contribute to the observed phenotype. For instance, ibrutinib, a common warhead for BTK degraders, is known to have off-target activity against other kinases.
To investigate this, we recommend a multi-step approach:
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Confirm On-Target Degradation: First, verify that BTK is being degraded as expected using Western blotting.
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Assess Off-Target Degradation: Perform a global proteomics analysis to identify unintended protein degradation.
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Evaluate Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to confirm if the PROTAC directly engages with suspected off-target proteins in the cell.
Q2: I performed a proteomics experiment and found several proteins downregulated besides BTK. How do I confirm if these are direct off-targets?
A2: Global proteomics is an excellent unbiased method to identify potential off-target effects. If you observe downregulation of other proteins, it is crucial to differentiate between direct degradation events and indirect, downstream consequences of BTK degradation.
Here is a logical workflow to validate your findings:
PROTAC BTK Degrader-1 resistance mechanisms in cancer cells
Welcome to the technical support center for PROTAC BTK Degrader-1. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to mechanisms of resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target mechanisms of resistance to this compound?
A1: The primary on-target resistance mechanism involves the acquisition of mutations in the Bruton's tyrosine kinase (BTK) protein itself. These mutations can interfere with the binding of the degrader molecule, preventing the formation of the ternary complex required for proteasomal degradation. A notable example is the A428D mutation in the BTK kinase domain, which has been clinically observed to confer resistance to the BTK degrader BGB-16673.[1][2] This mutation introduces a negatively charged aspartic acid into the binding pocket, which can disrupt the interaction with the degrader.[1][2] Other mutations in the kinase domain, such as T474I and L528W, have also been associated with resistance to non-covalent BTK inhibitors and may impact the efficacy of BTK degraders.[3][4][5]
Q2: Can resistance to this compound arise from alterations in the cellular degradation machinery?
A2: Yes, resistance to PROTACs, in general, can be caused by genomic alterations in the core components of the E3 ubiquitin ligase complexes that the PROTAC hijacks.[6] For instance, if this compound utilizes the Cereblon (CRBN) or von Hippel-Lindau (VHL) E3 ligase, mutations or downregulation of essential components of these complexes, such as CUL2 for VHL-based PROTACs, can impair the degradation of the target protein.[6][7] This leads to the accumulation of BTK despite the presence of the degrader.
Q3: What are the key bypass signaling pathways that can be activated to cause resistance?
A3: Cancer cells can develop resistance by activating alternative signaling pathways that bypass their dependency on BTK signaling. The most commonly implicated pathways include:
-
PI3K/Akt/mTOR pathway: This pathway is a crucial survival pathway in many B-cell malignancies. Its activation can promote cell growth and survival independently of BTK, thus conferring resistance to BTK-targeted therapies.[8][9]
-
NF-κB pathway: Both the canonical and non-canonical NF-κB pathways can be activated to promote cell survival and proliferation. This activation can be triggered by various stimuli from the tumor microenvironment, rendering the cells less dependent on BTK signaling.[8][9][10]
-
MAPK pathway: The mitogen-activated protein kinase (MAPK) pathway is another compensatory mechanism that can be activated to support cell survival in the face of BTK degradation.[8]
Q4: Can the tumor microenvironment contribute to resistance to this compound?
A4: The tumor microenvironment plays a significant role in mediating resistance to BTK inhibitors, and this is likely to extend to BTK degraders.[8] Stromal cells and other components of the microenvironment can secrete cytokines and chemokines, such as IL-16, which can activate pro-survival signaling pathways like NF-κB and Akt in cancer cells.[10] This external support can reduce the cells' reliance on BTK signaling for survival.
Troubleshooting Guides
This section provides guidance for specific experimental issues you might encounter.
Issue 1: Decreased potency of this compound in long-term culture.
-
Possible Cause 1: Acquired BTK mutations.
-
Troubleshooting Step: Sequence the BTK gene in your resistant cell line to identify potential mutations in the kinase domain. Compare the sequence to the parental, sensitive cell line.
-
-
Possible Cause 2: Alterations in E3 ligase components.
-
Troubleshooting Step: Perform Western blot or proteomic analysis to assess the protein levels of key components of the E3 ligase complex utilized by your PROTAC (e.g., CRBN, DDB1, CUL4A for CRBN-based; VHL, Elongin B/C, CUL2 for VHL-based). Compare the expression levels between sensitive and resistant cells.
-
-
Possible Cause 3: Upregulation of bypass signaling.
-
Troubleshooting Step: Use Western blotting to probe for the activation status (i.e., phosphorylation) of key proteins in the PI3K/Akt/mTOR and NF-κB pathways in both sensitive and resistant cells, with and without degrader treatment.
-
Issue 2: Heterogeneous response to this compound in a cell population.
-
Possible Cause 1: Pre-existing resistant clones.
-
Troubleshooting Step: Perform single-cell sequencing or establish single-cell-derived clones from the parental cell line to investigate pre-existing BTK mutations or other resistance markers.
-
-
Possible Cause 2: Influence of the tumor microenvironment.
-
Troubleshooting Step: If using co-culture models, analyze the gene expression profile of the cancer cells separately from the stromal cells to identify upregulated pro-survival signaling. Consider testing the efficacy of the degrader in the presence of conditioned media from stromal cells.
-
Issue 3: Inconsistent BTK degradation observed by Western blot.
-
Possible Cause 1: Suboptimal experimental conditions.
-
Troubleshooting Step: Optimize the concentration of the PROTAC and the treatment duration. Perform a dose-response and time-course experiment to determine the optimal conditions for maximal BTK degradation in your specific cell line.
-
-
Possible Cause 2: Issues with the degradation machinery.
-
Troubleshooting Step: As a positive control, treat your cells with a proteasome inhibitor (e.g., MG132) alongside the PROTAC. An accumulation of ubiquitinated BTK would suggest that the upstream degradation machinery is functional.
-
Data Presentation
Table 1: Reported BTK Mutations Conferring Resistance to BTK-Targeted Therapies
| Mutation | Location | Associated Resistance | Reference |
| A428D | Kinase Domain | BTK Degrader (BGB-16673) | [1][2] |
| T474I | Kinase Domain | Non-covalent BTK inhibitors | [3][4][5] |
| L528W | Kinase Domain | Non-covalent BTK inhibitors | [4][5] |
| C481S | Kinase Domain | Covalent BTK inhibitors | [1][11] |
Experimental Protocols
Protocol 1: Assessment of BTK Protein Degradation by Western Blot
-
Cell Seeding: Seed cancer cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 18 hours).[12]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BTK overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Densitometry Analysis: Quantify the band intensities to determine the extent of BTK degradation relative to the vehicle control.
Protocol 2: Analysis of Bypass Signaling Pathway Activation
-
Cell Treatment: Treat sensitive and resistant cells with this compound at a concentration known to induce degradation for various time points (e.g., 0, 2, 6, 24 hours).
-
Protein Extraction: Lyse the cells and quantify the protein concentration as described in Protocol 1.
-
Western Blotting: Perform Western blotting as described above, using primary antibodies to detect the phosphorylated (active) and total forms of key signaling proteins, such as:
-
PI3K/Akt/mTOR pathway: p-Akt (Ser473), Akt, p-mTOR (Ser2448), mTOR, p-S6K (Thr389), S6K.
-
NF-κB pathway: p-IκBα (Ser32), IκBα, p65.
-
-
Analysis: Compare the ratio of phosphorylated to total protein for each target between sensitive and resistant cells to assess the activation status of the bypass pathways.
Visualizations
Caption: Resistance pathways bypassing BTK degradation.
Caption: Workflow for investigating resistance mechanisms.
References
- 1. escholarship.org [escholarship.org]
- 2. communities.springernature.com [communities.springernature.com]
- 3. Acquired BTK mutations associated with resistance to noncovalent BTK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. m.youtube.com [m.youtube.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. The resistance mechanisms and treatment strategies of BTK inhibitors in B‐cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. IL-16 production is a mechanism of resistance to BTK inhibitors and R-CHOP in lymphomas | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 11. books.rsc.org [books.rsc.org]
- 12. Proteolysis Targeting Chimeras for BTK Efficiently Inhibit B-Cell Receptor Signaling and Can Overcome Ibrutinib Resistance in CLL Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing PROTAC BTK Degrader-1-Induced Cellular Toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing cellular toxicity associated with PROTAC BTK Degrader-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Bruton's tyrosine kinase (BTK). It is a heterobifunctional molecule, consisting of a ligand that binds to BTK, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. By bringing BTK into close proximity with the E3 ligase, the PROTAC facilitates the ubiquitination of BTK, marking it for degradation by the proteasome. This approach eliminates the entire BTK protein, rather than just inhibiting its enzymatic activity.[1][2][3]
Q2: What are the potential causes of cellular toxicity observed with this compound?
A2: Cellular toxicity can arise from several factors:
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On-target toxicity: The degradation of BTK itself can lead to apoptosis or cell cycle arrest, particularly in B-cell malignancies that are dependent on BTK signaling for survival.[1]
-
Off-target toxicity: The PROTAC molecule may induce the degradation of other proteins besides BTK. This can occur if the BTK-binding or E3 ligase-binding moieties have affinities for other proteins.[4]
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"Hook effect": At very high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, reducing the formation of the productive ternary complex and potentially increasing off-target effects.
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Ligand-based toxicity: The individual small molecules that bind to BTK or the E3 ligase may have their own inherent cytotoxic effects, independent of protein degradation.
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Cell line-specific sensitivity: Different cell lines can have varying levels of dependence on BTK signaling and may express different levels of the recruited E3 ligase, leading to varied responses to the degrader.
Q3: How can I differentiate between on-target and off-target cytotoxicity?
A3: Several control experiments can help distinguish between on-target and off-target effects:
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Use of a non-degrading control: Synthesize or obtain a control molecule where the E3 ligase ligand is chemically modified to prevent binding to the E3 ligase. If this control molecule still exhibits toxicity, it suggests an off-target effect of the BTK-binding portion of the molecule.
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Rescue experiment: In a cell line where BTK has been knocked out or mutated to prevent PROTAC binding, the on-target toxicity should be abrogated.
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Proteomics analysis: A global proteomics study can identify all proteins that are degraded upon treatment with this compound, providing a direct assessment of its selectivity.[4][5]
Troubleshooting Guide: High Cellular Toxicity
If you are observing high levels of cellular toxicity in your experiments with this compound, consider the following troubleshooting steps:
1. Optimize Concentration and Incubation Time
-
Problem: Excessive concentration or prolonged exposure can lead to increased on-target and off-target toxicity.
-
Solution:
-
Dose-response experiment: Perform a cell viability assay with a wide range of this compound concentrations to determine the optimal concentration that induces BTK degradation without causing excessive cell death.
-
Time-course experiment: Assess both BTK degradation (by Western blot) and cell viability at multiple time points (e.g., 4, 8, 16, 24, 48 hours) to find the earliest time point with significant degradation and minimal toxicity.
-
Quantitative Data Summary
| Parameter | Value | Cell Line | Assay |
| BTK Degradation (IC50) | 34.51 nM (WT) | - | Enzymatic Assay |
| 64.56 nM (C481S) | - | Enzymatic Assay | |
| Antiproliferative Activity (IC50) | 104.69 nM | JeKo-1 | MTS Assay |
Note: This data is a starting point. Optimal concentrations may vary depending on the cell line and experimental conditions.
2. Investigate the "Hook Effect"
-
Problem: At high concentrations, a decrease in degradation efficiency and an increase in toxicity may be observed due to the formation of non-productive binary complexes.
-
Solution:
-
Analyze your dose-response curve for a "U" or "V" shape, which is characteristic of the hook effect.
-
If a hook effect is suspected, focus on using concentrations in the lower range where maximal degradation is observed.
-
3. Assess Off-Target Effects
-
Problem: The PROTAC may be degrading unintended proteins, leading to toxicity.
-
Solution:
Experimental Protocols
1. Cell Viability Assay (e.g., CCK-8 or MTT)
This protocol is for determining the effect of this compound on cell proliferation.
-
Materials:
-
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-4,000 cells/well and incubate overnight.[7]
-
Prepare serial dilutions of this compound in culture medium. Include a vehicle control (DMSO).
-
Replace the medium with the prepared drug dilutions and incubate for a desired period (e.g., 72 hours).[7]
-
Add 10 µL of CCK-8 reagent to each well and incubate for 2-4 hours.[7]
-
Measure the absorbance at 450 nm using a microplate reader.[7]
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
2. Apoptosis Assay (Caspase-Glo 3/7 Assay)
This protocol measures the activity of caspases 3 and 7, key executioners of apoptosis.
-
Materials:
-
Treated and control cells
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay reagent
-
Luminometer
-
-
Procedure:
-
Seed cells and treat with this compound as described in the cell viability assay.
-
After the desired incubation time (e.g., 24 hours), equilibrate the plate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Mix on an orbital shaker for 30 seconds to 2 minutes.
-
Incubate at room temperature for 1-2 hours.
-
Measure luminescence with a luminometer.
-
Calculate the fold change in caspase activity relative to the vehicle control.
-
3. Western Blot for BTK Degradation
This protocol is to quantify the degradation of BTK protein.
-
Materials:
-
Treated and control cell lysates
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (anti-BTK, anti-GAPDH or anti-β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
-
-
Procedure:
-
Treat cells with various concentrations of this compound for a set time (e.g., 24 hours).
-
Lyse the cells and determine the protein concentration of each lysate.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.[8]
-
Transfer the proteins to a membrane.
-
Block the membrane and incubate with the primary anti-BTK antibody overnight at 4°C.[8]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Apply ECL substrate and capture the chemiluminescent signal.
-
Strip the membrane and re-probe with a loading control antibody.
-
Quantify band intensities to determine the percentage of BTK degradation relative to the vehicle control.
-
Visualizations
Caption: this compound mechanism of action.
Caption: Simplified BTK signaling pathway in B-cells.
Caption: Workflow for troubleshooting high cellular toxicity.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sapient.bio [sapient.bio]
- 5. Protein Degrader [proteomics.com]
- 6. biorxiv.org [biorxiv.org]
- 7. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Strategies to enhance PROTAC BTK Degrader-1 cell permeability
Welcome to the technical support center for PROTAC BTK Degrader-1. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues related to cell permeability.
Frequently Asked Questions (FAQs)
Q1: What are the primary obstacles to achieving optimal cell permeability with this compound?
A1: The primary obstacles are inherent to the structure of most PROTACs, including this compound. These molecules typically have a high molecular weight (MW > 800 Da), a large polar surface area (PSA), and multiple hydrogen bond donors (HBDs).[1][2][3][4] These characteristics are outside the typical range for passively permeable small molecules, as defined by guidelines like Lipinski's Rule of Five, which can hinder their ability to efficiently cross the cell membrane.[3][5]
Q2: How does the linker component of this compound influence its cell permeability?
A2: The linker is a critical determinant of the physicochemical properties and, consequently, the cell permeability of a PROTAC.[6] Key aspects of the linker to consider are:
-
Length and Flexibility: The length and flexibility of the linker can influence the PROTAC's ability to adopt conformations that shield its polar groups within the lipid bilayer of the cell membrane, a concept sometimes referred to as "chameleonic" behavior.[7][8]
-
Composition: The chemical makeup of the linker, such as the presence of polyethylene (B3416737) glycol (PEG) or alkyl chains, affects properties like solubility and lipophilicity.[2][9]
-
Rigidity: Incorporating rigid elements like piperazine (B1678402) or piperidine (B6355638) rings can pre-organize the PROTAC into a more membrane-permeable conformation and improve metabolic stability.[1][9]
Q3: Can the choice of E3 ligase ligand affect the permeability of this compound?
A3: Yes, the E3 ligase ligand contributes to the overall physicochemical profile of the PROTAC. While the primary focus is often on the linker and the target binder, the E3 ligase ligand's properties, such as its own permeability and contribution to the total PSA and HBD count, are important.[9][10] The development of novel, more drug-like E3 ligase ligands is an ongoing strategy to improve the overall properties of PROTACs.[11][12]
Q4: What is the "hook effect" and how can it be mitigated when using this compound?
A4: The "hook effect" is a phenomenon where the degradation of the target protein, BTK, decreases at high concentrations of the PROTAC.[13] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (either with BTK or the E3 ligase alone) rather than the productive ternary complex required for degradation.[13] To mitigate this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for maximal degradation, which often presents as a bell-shaped curve.[13]
Troubleshooting Guide
Issue 1: No or low degradation of BTK protein is observed.
This is a common issue that can stem from several factors. A systematic approach is recommended to pinpoint the problem.
-
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting lack of PROTAC activity.
Issue 2: How can I improve the cell permeability of my current batch of this compound?
If redesigning the molecule is not an immediate option, formulation strategies can be employed:
-
Use of Nanocarriers: Encapsulating the PROTAC in lipid-based nanoparticles or polymeric micelles can improve solubility and facilitate cellular uptake.[3]
-
Amorphous Solid Dispersions: This formulation technique can enhance the dissolution rate and apparent solubility of the PROTAC.[13]
Strategies for Enhancing Cell Permeability
Several design strategies can be implemented to improve the cell permeability of this compound.
-
Molecular Design and Optimization Workflow
Caption: Workflow for designing and optimizing PROTACs for cell permeability.
| Strategy | Description | Key Considerations |
| Linker Modification | Systematically alter the linker's length, rigidity, and chemical composition.[4][9] | Short, rigid linkers with cyclic groups can improve permeability and metabolic stability.[9] Flexible linkers might adopt folded conformations to shield polar surfaces.[8] |
| Prodrug Approach | Chemically modify the PROTAC to mask polar functional groups. These masking groups are cleaved intracellularly to release the active PROTAC.[7][13] | The prodrug must be stable in the extracellular environment and efficiently converted to the active form inside the cell. |
| CLIPTACs | Synthesize two smaller, more permeable molecules (one binding BTK, the other the E3 ligase) that react inside the cell to form the active PROTAC.[9] | Requires bio-orthogonal "click" chemistry that is efficient and non-toxic in a cellular environment. |
| Reversible Covalent Binders | Utilizing a reversible covalent warhead for BTK binding can enhance intracellular accumulation and target engagement.[14] | The reversibility is key to allow for the catalytic action of the PROTAC. |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay provides a high-throughput method to assess the passive diffusion of this compound across an artificial lipid membrane.[2][15]
-
Objective: To determine the apparent permeability coefficient (Papp) for passive diffusion.
-
Methodology:
-
A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
The donor wells of the plate are filled with a solution of this compound in a buffer (e.g., PBS at pH 7.4).
-
The acceptor plate, filled with buffer, is placed in contact with the donor plate, sandwiching the artificial membrane.
-
The plates are incubated for a set period (e.g., 4-16 hours) at room temperature.
-
After incubation, the concentrations of the PROTAC in both donor and acceptor wells are quantified using LC-MS/MS.
-
The Papp value is calculated based on the rate of compound appearance in the acceptor well.
-
Protocol 2: Caco-2 Permeability Assay
This cell-based assay uses a monolayer of Caco-2 cells, which mimic the human intestinal epithelium, to assess both passive and active transport.[9][15]
-
Objective: To evaluate bidirectional permeability (apical to basolateral and basolateral to apical) and determine the efflux ratio.
-
Methodology:
-
Caco-2 cells are seeded on permeable filter supports in a transwell plate and cultured for ~21 days to form a differentiated, polarized monolayer.
-
The integrity of the cell monolayer is confirmed using methods like transepithelial electrical resistance (TEER) measurement.
-
For apical to basolateral (A>B) permeability, the PROTAC solution is added to the apical (upper) chamber, and the appearance of the compound in the basolateral (lower) chamber is monitored over time.
-
For basolateral to apical (B>A) permeability, the PROTAC is added to the basolateral chamber, and its appearance in the apical chamber is measured.
-
Samples are taken from the receiver chamber at various time points and analyzed by LC-MS/MS.
-
Papp values for both directions are calculated, and the efflux ratio (Papp(B>A) / Papp(A>B)) is determined. An efflux ratio significantly greater than 1 suggests the involvement of active efflux transporters.
-
Protocol 3: NanoBRET™ Target Engagement Assay
This live-cell assay can confirm that this compound is entering the cell and binding to its intended intracellular targets (BTK and the E3 ligase).[16]
-
Objective: To quantify the intracellular binding affinity of the PROTAC to its targets in living cells.
-
Methodology:
-
Cells are engineered to express the target protein (e.g., CRBN or BTK) as a fusion with NanoLuc® luciferase.
-
A fluorescent tracer that binds to the target protein is added to the cells. In the absence of a competing compound, this results in Bioluminescence Resonance Energy Transfer (BRET) between the luciferase and the tracer.
-
This compound is added in increasing concentrations.
-
If the PROTAC enters the cell and binds to the target, it will displace the fluorescent tracer, leading to a decrease in the BRET signal.
-
The concentration-dependent decrease in BRET is used to calculate the intracellular IC50, indicating target engagement.
-
Comparing results in intact versus permeabilized cells can provide an "availability index" to rank the intracellular availability of different PROTACs.[16]
-
-
PROTAC Mechanism of Action
Caption: Mechanism of action for PROTAC-mediated BTK degradation.
Quantitative Data Summary
The following table summarizes representative data from permeability assays for hypothetical PROTAC BTK degraders to illustrate how modifications can impact permeability.
| Compound ID | Modification | MW (Da) | TPSA (Ų) | HBD | Papp (PAMPA) (x 10⁻⁶ cm/s) | Papp (Caco-2 A>B) (x 10⁻⁶ cm/s) | Efflux Ratio |
| BTK-Deg-1 (Baseline) | Standard PEG Linker | 950 | 180 | 6 | 0.2 | 0.1 | 5.0 |
| BTK-Deg-2 | Short Alkyl Linker | 890 | 150 | 5 | 0.5 | 0.4 | 2.5 |
| BTK-Deg-3 | Rigid Piperazine Linker | 920 | 165 | 5 | 0.8 | 0.7 | 1.5 |
| BTK-Deg-4 (Prodrug) | Ester-masked carboxyl | 1008 | 170 | 4 | 1.5 | 1.2 | 1.8 |
Data are hypothetical and for illustrative purposes only.
References
- 1. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. PROTAC BTK degrader(Southern Medical University) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Validating Ternary Complex Formation for PROTAC BTK Degrader-1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the ternary complex formation of PROTAC BTK Degrader-1.
Frequently Asked Questions (FAQs)
Q1: What is a ternary complex in the context of a PROTAC BTK degrader, and why is its validation crucial?
A1: A PROTAC (Proteolysis Targeting Chimera) is a heterobifunctional molecule designed to bring a target protein, in this case, Bruton's tyrosine kinase (BTK), and an E3 ubiquitin ligase into close proximity.[1] This proximity facilitates the formation of a "ternary complex" consisting of the PROTAC, the BTK protein, and the E3 ligase. The formation of this complex is the critical first step in the PROTAC-mediated degradation pathway, as it allows the E3 ligase to ubiquitinate the target protein, marking it for degradation by the proteasome.[1][2] Validating the formation and stability of this ternary complex is essential to confirm the mechanism of action of the PROTAC and to rationalize its degradation efficiency.[3][4]
Q2: What is the "hook effect" and how can I mitigate it in my experiments?
A2: The "hook effect" is a phenomenon observed in PROTAC experiments where increasing the concentration of the PROTAC beyond an optimal point leads to a decrease in target protein degradation.[5] This occurs because at very high concentrations, the PROTAC is more likely to form binary complexes (either with BTK alone or the E3 ligase alone) rather than the productive ternary complex.[5] To mitigate the hook effect, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation and to observe the characteristic bell-shaped curve.[5][6]
Q3: What is "cooperativity" in ternary complex formation and how is it measured?
A3: Cooperativity refers to the influence that the binding of one component (e.g., BTK to the PROTAC) has on the binding of the second component (e.g., the E3 ligase to the PROTAC). Positive cooperativity, where the formation of a binary complex enhances the binding of the third component, is often desirable as it stabilizes the ternary complex.[3][7] The cooperativity factor (alpha, α) can be quantified using biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) by measuring the binding affinities of the individual components and the ternary complex.[7][8] A value of α > 1 indicates positive cooperativity, α < 1 indicates negative cooperativity, and α = 1 indicates no cooperativity.
Q4: My PROTAC BTK degrader is not showing any degradation. What are the potential reasons?
A4: A lack of degradation can stem from several factors:
-
Poor cell permeability: The PROTAC may not be efficiently entering the cells.[5]
-
Instability of the PROTAC: The compound may be degrading in the cell culture medium.[5]
-
Inefficient ternary complex formation: The PROTAC may not be effectively bridging BTK and the E3 ligase.
-
Unproductive ternary complex: A ternary complex may form, but its geometry might not be suitable for efficient ubiquitination.[5]
-
Issues with the experimental system: Problems with the cell line, E3 ligase expression, or the proteasome machinery can also lead to a lack of degradation.
Troubleshooting Guides
Issue 1: No or Weak Signal in Ternary Complex Formation Assays (SPR, ITC, FRET)
| Potential Cause | Troubleshooting Steps |
| Protein Quality Issues | - Verify the purity, concentration, and activity of your BTK and E3 ligase proteins. - Check for protein aggregation using techniques like dynamic light scattering (DLS).[8] |
| PROTAC Integrity | - Confirm the chemical structure and purity of your this compound using methods like NMR and mass spectrometry.[8] |
| Incorrect Buffer Conditions | - Ensure that the buffers used for all components are matched, especially for ITC experiments to avoid large heats of dilution.[8] - Optimize buffer pH and salt concentration. |
| Low Binding Affinity | - Increase the concentrations of the proteins and/or the PROTAC.[8] - For SPR, ensure adequate amounts of ligand are immobilized on the sensor chip. |
| Assay Sensitivity | - Consider using a more sensitive technique. For example, if ITC shows no signal due to low heat change, a fluorescence-based method like FRET might be more suitable. |
Issue 2: Difficulty Interpreting SPR Sensorgrams for Ternary Complex Formation
| Potential Cause | Troubleshooting Steps |
| Complex Binding Kinetics | - The sensorgram may not fit a simple 1:1 binding model due to multi-step binding events or conformational changes.[9] Try fitting the data to more complex models (e.g., two-state binding). |
| Protein Instability on Chip | - Ensure the immobilized protein is stable throughout the experiment. - Use a different immobilization strategy if necessary. |
| Non-specific Binding | - Include a reference surface with an irrelevant protein to subtract non-specific binding. - Optimize the running buffer with additives like BSA or Tween-20 to reduce non-specific interactions. |
| Mass Transport Limitations | - Test different flow rates to ensure the binding is not limited by the rate at which the analyte is delivered to the sensor surface. |
Experimental Protocols
Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
This protocol outlines the steps to measure the binding affinity and kinetics of the ternary complex formation.
-
Immobilization: Covalently immobilize the E3 ligase (e.g., VHL or CRBN complex) onto a sensor chip surface.
-
Binary Interaction 1 (PROTAC to E3 Ligase): Inject serial dilutions of this compound over the E3 ligase surface to determine the binding affinity (KD) of this binary interaction.
-
Binary Interaction 2 (BTK to E3 Ligase - Control): Inject serial dilutions of BTK over the E3 ligase surface to ensure there is no direct interaction in the absence of the PROTAC.
-
Ternary Complex Formation: Pre-incubate a fixed concentration of BTK with a range of concentrations of this compound. Inject these mixtures over the E3 ligase surface.
-
Data Analysis: Analyze the sensorgrams to determine the kinetic parameters (kon, koff) and the binding affinity (KD) of the ternary complex. Calculate the cooperativity factor (α).
Isothermal Titration Calorimetry (ITC) for Ternary Complex Validation
ITC measures the heat change upon binding and can determine the thermodynamic parameters of interaction.
-
Sample Preparation: Prepare purified BTK, E3 ligase, and this compound in identical, degassed buffer.
-
Binary Titration 1 (PROTAC into E3 Ligase): Titrate the PROTAC into the E3 ligase solution to determine the binding affinity (KD1).
-
Binary Titration 2 (PROTAC into BTK): Titrate the PROTAC into the BTK solution to determine the binding affinity (KD2).[8]
-
Ternary Complex Titration: Titrate the PROTAC into a solution containing a pre-formed binary complex of BTK and E3 ligase (if they have a direct affinity) or into a mixture of BTK and E3 ligase. Alternatively, and often preferred, titrate BTK into a solution of the E3 ligase pre-saturated with the PROTAC.
-
Data Analysis: Analyze the thermograms to determine the binding affinity of the ternary complex (KD,ternary). Calculate the cooperativity factor (α = KD1 / KD,ternary).[8]
Visualizations
BTK Signaling Pathway
Caption: Simplified BTK signaling pathway upon B-cell receptor activation.
Experimental Workflow for Ternary Complex Validation
Caption: Workflow for the validation of PROTAC-induced ternary complex formation.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 3. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. BTK degraders in CLL: mechanism of action, patient responses, and a look to the future | VJHemOnc [vjhemonc.com]
Interpreting unexpected results in PROTAC BTK Degrader-1 assays
Technical Support Center: PROTAC BTK Degrader-1
Welcome to the technical support center for this compound. This resource is designed to help researchers and scientists troubleshoot and interpret unexpected results during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not observing any BTK degradation after treating my cells with this compound. What are the possible causes?
A2: Several factors could lead to a lack of degradation.[1] A systematic approach is crucial to pinpoint the issue.[2]
-
E3 Ligase Expression: The this compound requires an E3 ligase (e.g., Cereblon or VHL) to function. The cell line you are using may not express sufficient levels of the necessary E3 ligase.[3]
-
Cell Permeability: PROTACs are relatively large molecules and may have poor cell permeability, preventing them from reaching their intracellular target.[3][5]
-
Compound Integrity: The this compound may have degraded due to improper storage or handling.
-
Proteasome Function: The degradation process relies on a functional ubiquitin-proteasome system (UPS).
Q2: My dose-response curve shows a "hook effect," with less degradation at higher concentrations. What does this mean?
A2: The "hook effect" is a characteristic phenomenon for PROTACs where efficacy decreases at high concentrations.[3][8][9] This occurs because excessive PROTAC molecules are more likely to form separate binary complexes (PROTAC with BTK or PROTAC with the E3 ligase) rather than the productive ternary complex (BTK-PROTAC-E3 ligase) required for degradation.[3][10][11]
-
Solution: Perform a detailed dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal concentration that yields maximum degradation before the hook effect begins.[3][6][12]
Q3: I'm observing high cell toxicity that doesn't correlate with BTK degradation. What could be the cause?
A3: This discrepancy can arise from several factors:
-
Off-Target Effects: The PROTAC molecule may be degrading other essential proteins besides BTK.[13] The E3 ligase recruiter itself (e.g., a pomalidomide-based ligand) can sometimes cause degradation of its natural substrates, such as certain zinc-finger proteins.[14][15]
-
On-Target Toxicity: The loss of BTK itself might be cytotoxic to the specific cell line being used.[1]
-
Solution: Correlate the DC50 (concentration for 50% degradation) with the IC50 (concentration for 50% inhibition of viability) from a cell viability assay to see if the timing and dose-dependency align.[1]
-
Data Presentation
Table 1: Representative Data for this compound in TMD8 Cells (72-hour treatment)
| Parameter | Value | Description |
| DC50 | ~15 nM | The concentration of the degrader required to achieve 50% degradation of BTK protein. |
| Dmax | >90% | The maximum percentage of BTK protein degradation observed. |
| IC50 (Viability) | ~25 nM | The concentration of the degrader that inhibits cell viability by 50%. |
| Hook Effect Onset | >500 nM | Concentration at which degradation efficiency begins to decrease.[9] |
Note: These are example values. Actual results may vary based on experimental conditions and cell line.
Visualizations
Mechanism of Action
Caption: Mechanism of Action for this compound.
Experimental Workflow
Caption: Standard workflow for assessing BTK degradation.
Troubleshooting Logic
Caption: Troubleshooting decision tree for no degradation.
Experimental Protocols
Western Blot for BTK Degradation
This protocol is for determining the relative amount of BTK protein in cell lysates after treatment.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[16]
-
SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-PAGE gel.[16][17] Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[17][18]
-
Blocking: Block the membrane for at least 1 hour at room temperature using a standard blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[16][17]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for BTK overnight at 4°C with gentle agitation.[16][19] The antibody should be diluted in blocking buffer as per the manufacturer's recommendation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST.[17] Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16][17]
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[16]
-
Analysis: Quantify band intensities using densitometry software. Normalize the BTK signal to a loading control (e.g., GAPDH or β-actin) to determine the relative change in protein levels.[16]
Cell Viability Assay (MTS/CellTiter-Glo)
This protocol measures cell metabolic activity as an indicator of viability after PROTAC treatment.[20]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[1]
-
Treatment: Treat cells with a serial dilution of this compound. Include a vehicle-only control (e.g., DMSO).[7]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).[1]
-
Assay Procedure (Example using CellTiter-Glo®):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.[7]
-
Add a volume of reagent equal to the volume of cell culture medium in each well.[7]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Record the luminescence using a plate reader. The signal is proportional to the amount of ATP present, which correlates with the number of viable cells.[20][21]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. E3 Ubiquitin Ligase Stable Cell Lines - Creative Biogene [creative-biogene.com]
- 5. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 9. marinbio.com [marinbio.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Precision-engineered PROTACs minimize off-tissue effects in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Western Blot protocol specific for BTK antibody (NBP1-78295) WB: Novus Biologicals [novusbio.com]
- 18. Western blot protocol | Abcam [abcam.com]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. fishersci.com [fishersci.com]
- 21. CellTiter-Glo® 2.0 Cell Viability Assay | ATP Assay | Promega [promega.sg]
Validation & Comparative
A Head-to-Head Battle in Resistant Cancers: PROTAC BTK Degrader-1 Poised to Overcome Ibrutinib's Achilles' Heel
For researchers, scientists, and drug development professionals, the emergence of Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift in targeted therapy. This guide provides a detailed comparison of a novel PROTAC Bruton's Tyrosine Kinase (BTK) degrader, PROTAC BTK Degrader-1, against the established BTK inhibitor, ibrutinib (B1684441), with a specific focus on their performance in cell lines harboring the C481S mutation—a key driver of acquired resistance to ibrutinib.
Ibrutinib, a first-in-class BTK inhibitor, has revolutionized the treatment of various B-cell malignancies.[1][2] It acts by forming an irreversible covalent bond with a cysteine residue at position 481 (C481) in the active site of BTK, thereby blocking its kinase activity.[1][2] However, the clinical efficacy of ibrutinib is often limited by the emergence of resistance, most commonly through a mutation that substitutes this critical cysteine with a serine (C481S).[3][4] This single amino acid change prevents the covalent binding of ibrutinib, rendering it largely ineffective.[3]
Enter PROTAC BTK degraders, a new class of therapeutic agents designed to eliminate the entire BTK protein rather than just inhibiting its function.[5][6] These bifunctional molecules work by simultaneously binding to BTK and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of BTK by the proteasome.[5][6] This mechanism of action offers a promising strategy to overcome resistance mediated by the C481S mutation.
This guide presents a comprehensive analysis of the preclinical data for PROTAC BTK degraders, using publicly available information on well-characterized molecules like MT-802 and P13I as representative examples for "this compound" due to the limited direct comparative data for this specific molecule.
Quantitative Performance Analysis
The following tables summarize the key quantitative data comparing the efficacy of PROTAC BTK degraders and ibrutinib in both wild-type (WT) and C481S mutant BTK cell lines.
| Compound | Target | Cell Line | IC50 (nM) | Reference |
| Ibrutinib | BTK WT | Various | <1 | [7] |
| BTK C481S | Various | >1000 | [8] | |
| MT-802 | BTK WT | XLA cells | ~50 | [7] |
| BTK C481S | XLA cells | ~20 | [7] |
Table 1: Comparative Inhibitory Concentration (IC50) Data. This table highlights the dramatic loss of potency for ibrutinib in the presence of the C481S mutation, while the PROTAC degrader MT-802 retains significant activity.
| Compound | Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MT-802 | BTK WT | Ramos | 9.1 | >99 | [9] |
| BTK C481S | Ramos | ~15 | >99 | [7] | |
| P13I | BTK WT | Ramos | ~10 | 73 | [10] |
| BTK C481S | HBL-1 | <30 | Not specified | [11] | |
| L18I | BTK C481S | HBL-1 | 29.0 | Not specified |
Table 2: Comparative Degradation Capacity (DC50 and Dmax) of BTK PROTACs. This table showcases the potent degradation capabilities of various BTK PROTACs against both wild-type and C481S mutant BTK. DC50 represents the concentration required to degrade 50% of the target protein, while Dmax indicates the maximum degradation achieved.
Experimental Protocols
To ensure the reproducibility of the findings presented, detailed methodologies for the key experiments are provided below.
Cell Viability Assay (CellTiter-Glo®)
This assay determines cell viability by measuring ATP levels, which are indicative of metabolically active cells.
Materials:
-
C481S mutant and wild-type BTK expressing cell lines (e.g., TMD8, HBL-1, or patient-derived cells)
-
Ibrutinib and this compound
-
96-well opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Prepare serial dilutions of ibrutinib and this compound in culture medium.
-
Add the compounds to the respective wells and incubate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the log concentration of the compound.
Western Blotting for BTK Degradation
This technique is used to quantify the amount of BTK protein following treatment.
Materials:
-
C481S mutant and wild-type BTK expressing cell lines
-
Ibrutinib and this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BTK and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with varying concentrations of this compound or ibrutinib for a specified time (e.g., 24 hours).
-
Harvest and lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BTK antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.
-
Quantify the band intensities to determine the percentage of BTK degradation relative to the vehicle-treated control. The DC50 value can be calculated from the dose-response curve.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. Frontiers | Proteolysis Targeting Chimeras for BTK Efficiently Inhibit B-Cell Receptor Signaling and Can Overcome Ibrutinib Resistance in CLL Cells [frontiersin.org]
- 2. Proteolysis Targeting Chimeras for BTK Efficiently Inhibit B-Cell Receptor Signaling and Can Overcome Ibrutinib Resistance in CLL Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Targeting the C481S Ibrutinib-Resistance Mutation in Bruton's Tyrosine Kinase Using PROTAC-Mediated Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bruton tyrosine kinase degradation as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. OUH - Protocols [ous-research.no]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. promega.com [promega.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to BTK-Targeting Therapies: PROTAC BTK Degrader-1 vs. Covalent Inhibitors
In the landscape of targeted therapies for B-cell malignancies, Bruton's tyrosine kinase (BTK) has emerged as a pivotal target. The therapeutic armamentarium against BTK-driven cancers is evolving from traditional occupancy-based inhibition to novel degradation-based strategies. This guide provides a detailed comparison of a novel Proteolysis Targeting Chimera (PROTAC), PROTAC BTK Degrader-1, against two second-generation covalent BTK inhibitors, acalabrutinib (B560132) and zanubrutinib, with a focus on their mechanisms, efficacy, and the experimental protocols used for their evaluation.
Mechanisms of Action: Inhibition vs. Elimination
The fundamental difference between these therapies lies in their interaction with the BTK protein. Covalent inhibitors block the protein's function, while PROTAC degraders eliminate the protein entirely.
Acalabrutinib and Zanubrutinib are second-generation covalent inhibitors that irreversibly bind to a cysteine residue (Cys481) in the active site of BTK.[1][2] This covalent bond permanently deactivates the kinase activity of the BTK enzyme, thereby blocking downstream B-cell receptor (BCR) signaling pathways essential for the proliferation and survival of malignant B-cells.[1][2] While highly effective, their action is stoichiometric, and the presence of the BTK protein, albeit inactive, may still allow for non-catalytic functions.
This compound operates via a novel mechanism known as targeted protein degradation. It is a heterobifunctional molecule with two key domains: one that binds to BTK and another that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the BTK protein, marking it for destruction by the cell's natural disposal system, the proteasome. This catalytic process allows a single PROTAC molecule to trigger the degradation of multiple BTK protein molecules, leading to its complete elimination from the cell. This approach not only ablates the enzymatic function of BTK but also its potential scaffolding roles.
References
A Head-to-Head Comparison of PROTAC BTK Degrader-1 with Other Published BTK PROTACs
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Bruton's Tyrosine Kinase (BTK) PROTACs
In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. By hijacking the cell's ubiquitin-proteasome system, PROTACs can selectively eliminate target proteins, offering potential advantages over traditional small-molecule inhibitors, including the ability to overcome drug resistance.[1][2] This guide provides a detailed head-to-head comparison of PROTAC BTK Degrader-1 with other notable published Bruton's Tyrosine Kinase (BTK) PROTACs, focusing on their degradation efficiency, selectivity, and cellular activity, supported by experimental data.
Bruton's tyrosine kinase is a crucial mediator of B-cell receptor signaling and a validated therapeutic target in various B-cell malignancies.[1][3] While BTK inhibitors like ibrutinib (B1684441) have shown significant clinical success, challenges such as acquired resistance, often through mutations like C481S, and off-target toxicities persist.[1][4] BTK-targeting PROTACs offer a promising strategy to address these limitations by inducing the degradation of the BTK protein.[1][4]
Quantitative Comparison of BTK PROTACs
The following table summarizes the performance of this compound alongside other well-characterized BTK PROTACs. The data presented includes the half-maximal degradation concentration (DC50), which represents the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation level (Dmax).
| PROTAC | BTK Ligand (Warhead) | E3 Ligase Ligand | Linker Type | Cell Line | DC50 | Dmax | Key Findings & Reference(s) |
| This compound | Potent & Selective BTK Ligand | Not Specified | Alkyne-containing | OCI-ly10 | Not Specified | Effectively reduces BTK protein levels | Potent, selective, and orally active. Inhibits tumor growth in xenograft models. Active against both wild-type BTK and the C481S mutant.[5] |
| MT-802 | Ibrutinib analog (non-covalent) | Pomalidomide (CRBN) | PEG-based | Mino | ~1.8 nM | >95% | Retains activity against C481S mutant BTK.[1] |
| DD-04-015 | RN486 (selective BTK inhibitor) | Pomalidomide (CRBN) | Not Specified | THP-1 | ~10 nM | >90% | Demonstrates prolonged pharmacodynamic effects compared to a reversible inhibitor.[1] |
| P13I | Ibrutinib analog (non-covalent) | Pomalidomide (CRBN) | Not Specified | MOLM-14 | <100 nM | >90% | Shows potent degradation of BTK.[1] |
| SJF620 | Ibrutinib analog (non-covalent) | Pomalidomide (CRBN) | Not Specified | Not Specified | Not Specified | Improved druggability compared to early prototypes.[2] | |
| NX-2127 | BTK recognition element | Cereblon (CRBN) | Not Specified | Not Specified | 0.4 nM | 88% | Orally bioavailable; degrades both BTK and immunomodulatory proteins (IKZF1/3). Currently in Phase 1 clinical trials.[6][7] |
| BGB-16673 | BTK-binding moiety | Cereblon (CRBN) | Not Specified | Not Specified | Not Specified | Orally administered; induces proteasome-mediated degradation of BTK.[4] |
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Mechanism of BTK protein degradation by a PROTAC.
Caption: Experimental workflow for evaluating BTK degradation.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are standard protocols for key assays used in the evaluation of BTK PROTACs.
Western Blotting for BTK Degradation
This protocol is used to quantify the reduction in BTK protein levels following PROTAC treatment.[8][9]
-
Cell Culture and Treatment:
-
Seed appropriate B-cell lymphoma cell lines (e.g., TMD8, OCI-ly10, Mino) in 6-well plates.
-
Allow cells to adhere or stabilize for 24 hours.
-
Treat cells with a range of concentrations of the BTK PROTAC or vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).
-
-
Cell Lysis:
-
Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for BTK overnight at 4°C.
-
Incubate the membrane with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the BTK band intensity to the corresponding loading control band intensity. The percentage of degradation is calculated relative to the vehicle-treated control.
-
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the BTK PROTAC or control compounds.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the luminescence signal against the compound concentration and fitting the data to a dose-response curve.
-
Conclusion
The development of BTK-targeting PROTACs represents a significant advancement in the pursuit of more effective and durable therapies for B-cell malignancies.[1][10] this compound demonstrates promising activity, particularly its oral bioavailability and efficacy against a clinically relevant resistance mutation.[5] The comparative data presented herein highlights the diverse landscape of BTK degraders, with molecules like NX-2127 and BGB-16673 progressing into clinical evaluation.[4][6] The continued exploration of different BTK binders, E3 ligase recruiters, and linker compositions will undoubtedly lead to the development of next-generation degraders with optimized therapeutic profiles. The provided experimental protocols serve as a foundational resource for researchers aiming to rigorously evaluate and compare the performance of novel BTK PROTACs.
References
- 1. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Off-Target Kinase Profiling: A Comparative Guide to PROTAC BTK Degrader-1 and Other BTK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has introduced a novel paradigm in targeted therapy, shifting the focus from mere inhibition to the complete degradation of pathogenic proteins. Bruton's tyrosine kinase (BTK) has emerged as a prime target for this strategy, given its critical role in B-cell malignancies. This guide provides a comparative analysis of the off-target kinase profile of PROTAC BTK Degrader-1 against established BTK inhibitors.
While comprehensive off-target kinase profiling data for this compound is not extensively available in the public domain, this guide synthesizes the accessible information and places it in the context of well-characterized BTK inhibitors: ibrutinib (B1684441), acalabrutinib (B560132), and zanubrutinib (B611923). Understanding the selectivity of these molecules is paramount for predicting potential side effects and designing more effective and safer therapies.
Mechanism of Action: PROTAC-mediated Degradation
PROTACs are bifunctional molecules that co-opt the cell's natural protein disposal system. One end of the PROTAC binds to the target protein (e.g., BTK), while the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.
Figure 1: Mechanism of PROTAC-mediated degradation of BTK.
Comparative Kinase Selectivity
An ideal kinase-targeted therapeutic should exhibit high selectivity for its intended target to minimize off-target effects and associated toxicities. While "this compound" is described as a potent and selective degrader of wild-type BTK and its C481S mutant, a detailed kinome-wide selectivity profile is not publicly available.[1] For comparison, this section presents the off-target profiles of first and second-generation BTK inhibitors.
| Compound | Class | On-Target Potency (IC50 nM) | Key Off-Targets | Clinical Implications of Off-Targets |
| This compound | PROTAC Degrader | BTK (WT): 34.51BTK (C481S): 64.56[1] | Data not publicly available | Not applicable |
| Ibrutinib | 1st Gen. Inhibitor | BTK: 0.5 | TEC family kinases (ITK, TEC, BMX), EGFR, SRC family kinases[2] | Increased risk of bleeding, atrial fibrillation, rash, and diarrhea.[2] |
| Acalabrutinib | 2nd Gen. Inhibitor | BTK: 3 | Minimal inhibition of TEC and EGFR family kinases. | Lower incidence of off-target related adverse events compared to ibrutinib.[3][4] |
| Zanubrutinib | 2nd Gen. Inhibitor | BTK: <0.5 | Higher selectivity than ibrutinib, but some off-target activity remains.[5][6] | Favorable safety profile with reduced off-target toxicities compared to ibrutinib.[5] |
Experimental Protocols
Accurate assessment of kinase inhibitor selectivity is crucial. The following are summaries of widely used experimental protocols for off-target kinase profiling.
KINOMEscan™ (DiscoverX)
This is a competition-based binding assay that quantitatively measures the interaction of a test compound with a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to the kinase of interest. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of a DNA tag fused to the kinase.
Workflow:
-
Preparation: DNA-tagged kinases, an immobilized ligand, and the test compound are combined.
-
Incubation: The mixture is incubated to allow for binding competition.
-
Washing: Unbound components are washed away.
-
Elution & Quantification: The bound kinase is eluted, and the amount is quantified using qPCR. A lower signal indicates stronger binding of the test compound.
Figure 2: KINOMEscan™ experimental workflow.
KiNativ™ (ActivX Biosciences)
This is an activity-based protein profiling (ABPP) platform that measures the binding of a test compound to active kinases within a complex biological sample, such as a cell lysate.
Principle: The assay utilizes biotin-labeled irreversible probes that bind to conserved lysine (B10760008) residues in the ATP-binding site of active kinases. The binding of a test compound to a kinase prevents the binding of the probe.
Workflow:
-
Lysate Preparation: Cells or tissues are lysed to release the proteome.
-
Inhibitor Incubation: The lysate is incubated with the test compound.
-
Probe Labeling: A biotinylated ATP/ADP acyl phosphate (B84403) probe is added, which covalently labels the active sites of kinases not occupied by the inhibitor.
-
Enrichment: Labeled proteins are enriched using streptavidin beads.
-
Analysis: The enriched proteins are digested, and the resulting peptides are analyzed by mass spectrometry (MS) to identify and quantify the kinases that were inhibited by the test compound.
Figure 3: KiNativ™ experimental workflow.
Conclusion
The development of PROTAC BTK degraders holds immense promise for overcoming the limitations of traditional inhibitors, including acquired resistance. While "this compound" demonstrates potent on-target activity, the lack of a comprehensive public off-target kinase profile underscores the need for further characterization. For drug development professionals, a thorough understanding of a molecule's selectivity, as provided by platforms like KINOMEscan™ and KiNativ™, is indispensable for advancing the most promising and safest candidates to the clinic. The superior selectivity of second-generation BTK inhibitors like acalabrutinib and zanubrutinib over ibrutinib serves as a benchmark for the development of next-generation BTK-targeted therapies, including PROTAC degraders.
References
- 1. ajmc.com [ajmc.com]
- 2. researchgate.net [researchgate.net]
- 3. Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acalabrutinib shows less off-target activity in mantle cell lymphoma | MDedge [mdedge.com]
- 5. Zanubrutinib: a new BTK inhibitor for treatment of relapsed/refractory mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
Selectivity of PROTAC BTK Degrader-1 for BTK over other kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the selectivity of Bruton's tyrosine kinase (BTK) PROTAC (Proteolysis Targeting Chimera) degraders. While specific kinome-wide selectivity data for "PROTAC BTK Degrader-1" is not publicly available in peer-reviewed literature, this document presents data from well-characterized BTK PROTACs to offer a valuable reference for researchers in the field. The guide details the selectivity profiles of these alternative degraders, outlines the experimental methodologies used to determine selectivity, and illustrates the general mechanism of PROTAC action.
Introduction to PROTAC BTK Degraders
PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to induce the degradation of a target protein. A BTK PROTAC consists of a ligand that binds to BTK, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation leads to the ubiquitination of BTK, marking it for degradation by the proteasome. This targeted degradation approach offers potential advantages over traditional inhibition, including improved selectivity and the ability to overcome resistance mechanisms.
Mechanism of Action
The general mechanism of a BTK PROTAC involves the formation of a ternary complex between the BTK protein, the PROTAC molecule, and an E3 ubiquitin ligase (e.g., Cereblon or Von Hippel-Lindau). This proximity induces the transfer of ubiquitin from the E3 ligase to BTK. The polyubiquitinated BTK is then recognized and degraded by the 26S proteasome.
Comparative Selectivity of BTK PROTACs
The selectivity of a PROTAC is a critical attribute, as off-target degradation can lead to unintended cellular effects and toxicity. Global proteomic methods, such as tandem mass tag (TMT) mass spectrometry, are employed to assess the selectivity of degraders across the entire proteome.
Below is a summary of selectivity data for several published BTK PROTACs. It is important to note that the selectivity profile is influenced by the BTK-binding warhead, the E3 ligase ligand, and the linker connecting them.
| PROTAC | Primary Target(s) | Notable Off-Targets Degraded | Experimental Method | Reference |
| TL12-186 | BTK, TEC | FAK, PYK2, FER | TMT Proteomics in human platelets | [1][2] |
| DD-04-015 | BTK, TEC | Minimal off-target degradation observed | TMT Proteomics in human platelets | [1][2] |
| DD-03-171 | BTK, TEC | Minimal off-target degradation observed | TMT Proteomics in human platelets | [1][2] |
| NC-1 | BTK | CSK, LYN, BLK | Label-free quantitative proteomics in Ramos cells | [3][4] |
| RC-3 | BTK | BLK | Label-free quantitative proteomics in Ramos cells | [3][5] |
| PTD10 | BTK | Selective for BTK over CSK, SYK, HCK, and LYN | Not specified, likely biochemical or cellular assays | [6][7] |
Note: The off-targets listed are those that were significantly degraded in the cited studies. The absence of a listed off-target does not definitively mean no interaction, but rather that significant degradation was not observed under the experimental conditions.
Experimental Protocols
Accurate assessment of PROTAC selectivity and efficacy relies on robust experimental design and execution. Below are detailed methodologies for key experiments.
Global Proteomics Analysis of PROTAC Selectivity using Tandem Mass Tag (TMT) Mass Spectrometry
This protocol provides a general workflow for assessing changes in the proteome of a cell line after treatment with a BTK PROTAC.
1. Cell Culture and Treatment:
-
Culture a relevant human cell line (e.g., a B-cell lymphoma line such as Ramos or a myeloid leukemia line like MOLM-14) to a sufficient density.
-
Treat the cells with the BTK PROTAC at various concentrations (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 6, 12, or 24 hours).[8]
-
Harvest the cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS).
2. Protein Extraction and Digestion:
-
Lyse the cell pellets in a buffer containing urea, protease inhibitors, and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Take an equal amount of protein from each sample and reduce the disulfide bonds with dithiothreitol (B142953) (DTT), followed by alkylation of cysteine residues with iodoacetamide.
-
Digest the proteins into peptides overnight using an appropriate protease, such as trypsin.
3. TMT Labeling:
-
Label the peptide digests from each condition with a different isobaric TMT reagent according to the manufacturer's protocol.[9]
-
Combine the labeled peptide samples into a single tube.
4. Mass Spectrometry Analysis:
-
Fractionate the combined, labeled peptide mixture using high-pH reversed-phase liquid chromatography to increase proteome coverage.
-
Analyze the resulting fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.
5. Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., Proteome Discoverer, MaxQuant).
-
Identify and quantify the relative abundance of proteins across the different treatment conditions based on the TMT reporter ion intensities.
-
Proteins that show a significant decrease in abundance in the PROTAC-treated samples compared to the vehicle control are identified as potential degradation targets.[1]
Western Blot Analysis of BTK Degradation
This protocol is used to validate the degradation of BTK and to determine key parameters such as the DC50 (concentration at which 50% degradation is observed).[10]
1. Cell Treatment and Lysis:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the BTK PROTAC and a vehicle control for a specified time.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clear the lysates by centrifugation and collect the supernatant.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.
3. SDS-PAGE and Immunoblotting:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for BTK overnight at 4°C.
-
Also, probe for a loading control protein (e.g., GAPDH, β-actin) to normalize for protein loading.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
4. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the BTK band intensity to the loading control.
-
Calculate the percentage of BTK degradation relative to the vehicle-treated control for each PROTAC concentration to determine the DC50 value.[10]
Conclusion
The selectivity of a PROTAC is a multi-faceted characteristic that is crucial for its therapeutic potential. While specific data for "this compound" is not available, the comparative data from other well-characterized BTK degraders such as TL12-186, DD-04-015, NC-1, and PTD10 demonstrate that high selectivity for BTK and its close homolog TEC can be achieved. The provided experimental protocols offer a robust framework for researchers to assess the selectivity and efficacy of their own BTK PROTACs. As the field of targeted protein degradation continues to evolve, the development of increasingly selective and potent degraders holds great promise for the treatment of B-cell malignancies and other diseases.
References
- 1. biorxiv.org [biorxiv.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. PTD10 | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 7. PTD10(Stony Brook University) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Synergistic Anti-Cancer Effects of PROTAC BTK Degraders in Combination Therapies
For Immediate Release
A new generation of targeted cancer therapies, known as Proteolysis Targeting Chimeras (PROTACs) that degrade Bruton's Tyrosine Kinase (BTK), are demonstrating significant promise in enhancing anti-cancer efficacy when used in combination with other therapeutic agents. Preclinical studies have revealed synergistic effects, leading to superior tumor growth inhibition compared to single-agent treatments. This comparison guide provides an overview of the synergistic potential of PROTAC BTK degraders with other anti-cancer agents, supported by available experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Introduction to PROTAC BTK Degraders
Bruton's Tyrosine Kinase is a crucial enzyme in B-cell receptor signaling pathways, making it a key target in various B-cell malignancies.[1] PROTACs are novel therapeutic modalities that, instead of merely inhibiting the target protein, hijack the cell's natural protein disposal system to induce the degradation of the target protein.[1] A PROTAC molecule consists of a ligand that binds to the target protein (e.g., BTK), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of the target protein.[1]
"PROTAC BTK Degrader-1" is a potent and selective oral BTK degrader. It has demonstrated efficacy in reducing BTK protein levels and suppressing tumor growth in preclinical models, with IC50 values of 34.51 nM for wild-type BTK and 64.56 nM for the C481S mutant.[2] In an OCI-ly10 xenograft mouse model, oral administration of "this compound" at 10 and 30 mg/kg resulted in tumor growth inhibition of 50.9% and 96.9%, respectively.[2]
Synergistic Combinations with Other Anti-Cancer Agents
The unique mechanism of action of PROTAC BTK degraders opens up new avenues for combination therapies to overcome drug resistance and enhance treatment efficacy.
Combination with BCL-2 Inhibitors
The B-cell lymphoma 2 (BCL-2) protein is a key regulator of apoptosis, and its inhibition is a validated strategy in cancer therapy. The combination of BTK inhibition and BCL-2 inhibition has a strong scientific rationale, as these two pathways play critical and often complementary roles in cancer cell survival.[1] Preclinical studies combining a BCL6 PROTAC degrader (ARV-393) with the BCL-2 inhibitor venetoclax (B612062) have shown superior tumor growth inhibition in lymphoma models, with complete tumor regressions observed in all treated mice.[3][4] While this study did not use a BTK PROTAC, it highlights the potential of combining a degrader with a BCL-2 inhibitor. Clinical trials are currently underway to evaluate the combination of the BTK degrader BGB-16673 with the BCL-2 inhibitor sonrotoclax (B12400364) in patients with B-cell malignancies.[5]
Combination with BTK Inhibitors (Acalabrutinib)
Interestingly, combining a PROTAC degrader with a traditional inhibitor targeting a different protein in the same pathway can also yield synergistic effects. Preclinical data on the BCL6 PROTAC degrader ARV-393 in combination with the BTK inhibitor acalabrutinib (B560132) demonstrated superior tumor growth inhibition compared to either agent alone in lymphoma models.[3][4] This suggests that the dual mechanism of degrading one key protein while inhibiting another can lead to a more profound and durable anti-tumor response.
Immunomodulatory Synergy
Certain BTK PROTAC degraders, such as NX-2127, possess intrinsic immunomodulatory activity by promoting the degradation of Ikaros and Aiolos, transcription factors crucial for immune cell function.[6][7] This dual activity of BTK degradation and immunomodulation suggests a strong potential for synergy with immunotherapies. Preclinical data for NX-2127 supports its activity in tumor models, and it is currently being evaluated in clinical trials for patients with relapsed/refractory B-cell malignancies.[8][9]
Quantitative Data Summary
The following table summarizes the available quantitative data from preclinical studies on the synergistic effects of PROTAC degraders with other anti-cancer agents.
| PROTAC Degrader | Combination Agent | Cancer Type | Key Findings | Reference |
| ARV-393 (BCL6 Degrader) | Acalabrutinib (BTK Inhibitor) | Lymphoma | Superior tumor growth inhibition compared to single agents; complete tumor regressions in all mice. | [3][4] |
| ARV-393 (BCL6 Degrader) | Venetoclax (BCL-2 Inhibitor) | Lymphoma | Superior tumor growth inhibition compared to single agents; complete tumor regressions in all mice. | [3][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research findings. Below are representative protocols for key experiments cited in the evaluation of synergistic effects.
In Vivo Tumor Growth Inhibition Study
Objective: To evaluate the in vivo efficacy of a PROTAC degrader as a single agent and in combination with another anti-cancer agent in a xenograft mouse model.
Animal Model: Immunocompromised mice (e.g., NOD-SCID) are subcutaneously implanted with a relevant cancer cell line (e.g., OCI-ly10 for lymphoma).
Treatment Groups:
-
Vehicle control
-
This compound (e.g., 10 mg/kg, oral, daily)
-
Combination agent (e.g., venetoclax, dose and schedule as per literature)
-
This compound + Combination agent
Procedure:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment groups.
-
Drugs are administered as specified for a defined period (e.g., 21 days).
-
Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
At the end of the study, tumors are excised and weighed.
-
Tumor growth inhibition (TGI) is calculated using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of vehicle group)] x 100.
Data Analysis: Statistical analysis (e.g., t-test or ANOVA) is performed to determine the significance of differences in tumor growth between treatment groups. Synergy is determined if the combination treatment results in a significantly greater TGI than the sum of the individual treatments.
Visualizing the Mechanisms of Action and Synergy
To better understand the underlying biological processes, the following diagrams illustrate the mechanism of action of PROTAC BTK degraders and the rationale for their synergistic effects in combination therapies.
Mechanism of Action of a PROTAC BTK Degrader.
Synergistic Interaction Between a BTK Degrader and a BCL-2 Inhibitor.
Workflow for an In Vivo Synergy Study.
References
- 1. Combining BTK inhibitors with BCL2 inhibitors for treating chronic lymphocytic leukemia and mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment outcomes of BTK inhibitors and venetoclax with or without anti-CD20 monoclonal antibody in relapsed or refractory mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncozine.com [oncozine.com]
- 4. Arvinas Shares New Preclinical Combination Data for the PROTAC BCL6 Degrader, ARV-393, at the 2025 American Association for Cancer Research Annual Meeting | santé log [santelog.com]
- 5. BeiGene Highlights Innovative Hematology Portfolio Across B-cell Malignancies at ASH 2024 [businesswire.com]
- 6. Discovery and Preclinical Pharmacology of NX-2127, an Orally Bioavailable Degrader of Bruton's Tyrosine Kinase with Immunomodulatory Activity for the Treatment of Patients with B Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. openpr.com [openpr.com]
- 9. cllsociety.org [cllsociety.org]
Comparative Analysis of PROTAC BTK Degrader-1 for Wild-Type and C481S Mutant Bruton's Tyrosine Kinase
For Immediate Release
This guide provides a detailed comparison of PROTAC BTK Degrader-1's efficacy against wild-type Bruton's Tyrosine Kinase (BTK) and its clinically relevant C481S mutant. The C481S mutation is a known mechanism of resistance to covalent BTK inhibitors, making degraders that are effective against this mutant particularly significant for researchers in oncology and drug development. This document summarizes key performance data, outlines experimental methodologies, and provides visual representations of the underlying biological and experimental processes.
Performance Overview of this compound
This compound is a potent and selective, orally active proteolysis-targeting chimera (PROTAC) that effectively induces the degradation of BTK. Experimental data demonstrates its activity against both the wild-type (WT) enzyme and the ibrutinib-resistant C481S mutant.
Data Summary:
| Compound | Target | IC50 (nM) |
| This compound | Wild-Type BTK | 34.51[1] |
| This compound | BTK-C481S Mutant | 64.56[1] |
Comparative Analysis with Alternative BTK PROTAC Degraders
To provide a broader context, the following table compares the activity of this compound with other notable BTK PROTACs. Performance is often measured by the half-maximal degradation concentration (DC50), which represents the concentration of the degrader required to reduce the level of the target protein by 50%.
| PROTAC Degrader | BTK Variant | DC50 / IC50 (nM) | Cell Line / Assay Type |
| This compound | Wild-Type | IC50: 34.51 | Biochemical Assay |
| This compound | C481S | IC50: 64.56 | Biochemical Assay |
| DD-03-171 | Not Specified | DC50: 5.1 | Not Specified |
| DD-03-171 | Not Specified | IC50: 5.1[2][3] | Mantle Cell Lymphoma (MCL) cells |
| P13I | C481S | ~50% degradation at 30 nM | Lymphoma cell lines[4] |
| UBX-382 | Not Specified | DC50: 4.56[5] | TMD-8 cells[5] |
Experimental Protocols
The determination of IC50 and DC50 values is critical for evaluating the efficacy of PROTAC degraders. Below are representative protocols for biochemical and cell-based assays.
In Vitro Biochemical Kinase Inhibition Assay (IC50 Determination)
This assay measures the direct inhibitory effect of the PROTAC on the enzymatic activity of BTK. A common method is the ADP-Glo™ Kinase Assay.
Principle: The assay quantifies the amount of ADP produced during the kinase reaction. As the PROTAC inhibits BTK, the amount of ADP produced decreases, which is measured as a reduction in luminescence.
Protocol:
-
Reagent Preparation: Dilute recombinant BTK enzyme, substrate (e.g., a generic kinase substrate), and ATP to their working concentrations in kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2, 50μM DTT)[6]. Prepare a serial dilution of this compound.
-
Kinase Reaction: In a 384-well plate, add the this compound dilutions, the BTK enzyme, and the substrate/ATP mixture. Incubate at room temperature for a defined period (e.g., 60 minutes).
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature[6].
-
Signal Generation: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature[6].
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the PROTAC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Protein Degradation Assay (DC50 Determination via Western Blot)
This assay quantifies the reduction of BTK protein levels within cells after treatment with the PROTAC.
Principle: Western blotting uses antibodies to detect the amount of a specific protein (BTK) in cell lysates. A loading control (e.g., β-actin or GAPDH) is used to normalize the results.
Protocol:
-
Cell Culture and Treatment: Seed a relevant cell line (e.g., a lymphoma cell line expressing the target BTK variant) in multi-well plates. Treat the cells with a serial dilution of this compound for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors[7].
-
Protein Quantification: Determine the total protein concentration of each cell lysate using a BCA or similar protein assay.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF or nitrocellulose membrane[8].
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour[8].
-
Incubate the membrane with a primary antibody specific for BTK overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the process for a loading control antibody.
-
-
Detection: Apply a chemiluminescent substrate (ECL) to the membrane and capture the signal using an imaging system[7].
-
Data Analysis: Quantify the band intensities for BTK and the loading control. Normalize the BTK signal to the loading control. Plot the percentage of remaining BTK protein against the logarithm of the PROTAC concentration to calculate the DC50 value.
Visualized Mechanisms and Workflows
PROTAC Mechanism of Action
The following diagram illustrates the catalytic mechanism by which a PROTAC molecule induces the ubiquitination and subsequent proteasomal degradation of a target protein.
Caption: PROTACs facilitate the formation of a ternary complex between the target protein and an E3 ligase, leading to ubiquitination and proteasomal degradation of the target.
Experimental Workflow for IC50 Determination
This diagram outlines the key steps in determining the IC50 value of a PROTAC using an in vitro enzymatic assay.
Caption: A stepwise workflow for determining the IC50 value of a PROTAC using a luminescence-based kinase assay.
BTK Signaling and the C481S Mutation
This diagram illustrates the role of BTK in B-cell receptor signaling and how the C481S mutation confers resistance to covalent inhibitors.
Caption: The BTK-C481S mutation impairs the binding of covalent inhibitors but can be overcome by PROTACs that induce degradation of the mutant protein.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DD-03-171 | 2366132-45-6 Probechem Biochemicals [probechem.com]
- 4. PROTAC-induced BTK degradation as a novel therapy for mutated BTK C481S induced ibrutinib-resistant B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. promega.com [promega.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of PROTAC BTK Degrader-1: A Guide to Laboratory Safety and Compliance
For researchers engaged in the pioneering field of targeted protein degradation, the proper handling and disposal of novel compounds like PROTAC BTK Degrader-1 are of paramount importance. As a molecule designed to be biologically active, it must be treated as hazardous chemical waste to ensure the safety of laboratory personnel and protect the environment. Adherence to institutional and regulatory guidelines is not just recommended, but mandatory for maintaining a safe and compliant research environment.
Core Principles of Disposal
Given the absence of a specific Safety Data Sheet (SDS) for every novel research compound, a conservative approach is essential. This compound, like other small molecule inhibitors and PROTACs, should be presumed to have potential cytotoxic and other hazardous properties.[1][2] Therefore, all waste generated from its use must be managed as hazardous waste from the point of generation to its final disposal.[3]
Personal Protective Equipment (PPE)
Before beginning any work that will generate waste, it is crucial to be equipped with the appropriate Personal Protective Equipment. This establishes the first line of defense against accidental exposure.
| PPE Category | Specification and Recommendations | Rationale |
| Eye Protection | Safety goggles with side-shields. | Protects eyes from splashes or aerosols of the compound.[4][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Double-gloving may be advisable. | Prevents skin contact and absorption.[1][4] |
| Body Protection | A lab coat or other impervious clothing. | Provides a barrier against accidental spills and contamination.[4][5] |
| Respiratory Protection | A suitable respirator should be used when handling the powder form or if there is a risk of generating aerosols, especially in poorly ventilated areas.[4] | Prevents inhalation of the compound. |
Step-by-Step Disposal Protocol
The proper segregation and containment of waste are critical for safe handling and disposal. The following protocol outlines the necessary steps for managing waste streams contaminated with this compound.
1. Waste Segregation and Collection:
Properly separating different types of waste at the source is crucial.[6] Do not mix incompatible chemicals.[7]
-
Solid Waste:
-
Liquid Waste:
-
This category includes any remaining stock solutions, working solutions, and solvents used for rinsing contaminated glassware.
-
Collect all liquid waste in a sealed, chemical-resistant container.[4] Never dispose of this waste down the drain.[5][9] The container must be compatible with the solvents used (e.g., avoid using plastic containers for certain organic solvents).
-
-
Sharps Waste:
-
Needles, syringes, and contaminated broken glassware must be disposed of in a designated, puncture-resistant sharps container.[7]
-
2. Waste Container Management:
The integrity and labeling of waste containers are key to preventing accidents and ensuring regulatory compliance.
-
Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."[10][11]
-
The label must also include the full chemical name ("this compound"), the approximate concentration and quantity, and the date when waste was first added to the container.[1][10] Avoid using chemical formulas or abbreviations.[10]
-
-
Storage:
-
Keep waste containers securely closed except when adding waste.[3][10]
-
Store containers in a designated and secure satellite accumulation area within the laboratory, away from general traffic.[3][12] This area should be well-ventilated.
-
Ensure that incompatible waste types are segregated to prevent dangerous reactions.[12]
-
3. Requesting Disposal:
Familiarize yourself with your institution's specific procedures for hazardous waste disposal, which are typically managed by the Environmental Health and Safety (EHS) department.[2]
-
Once a waste container is nearly full (around 90%), or if it has reached the local regulatory time limit for accumulation, submit a request for waste pickup through your institution's EHS portal or contact person.[1][10]
-
Provide accurate information on the waste manifest or pickup request form as required.[11]
4. Decontamination:
After completing your work, decontaminate all surfaces and equipment that may have come into contact with this compound.
-
Wipe down benchtops, fume hood surfaces, and equipment with an appropriate solvent (e.g., 70% ethanol).[1]
-
Dispose of the cleaning materials (e.g., wipes, paper towels) as solid hazardous waste.[1]
Disposal Workflow for this compound
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. danielshealth.com [danielshealth.com]
- 7. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 8. benchchem.com [benchchem.com]
- 9. acs.org [acs.org]
- 10. research.columbia.edu [research.columbia.edu]
- 11. ehs.umich.edu [ehs.umich.edu]
- 12. vumc.org [vumc.org]
Essential Safety and Logistics for Handling PROTAC BTK Degrader-1
This guide provides crucial safety, operational, and disposal information for laboratory personnel handling PROTAC BTK Degrader-1. As a potent, selective, and orally active research chemical, stringent adherence to safety protocols is paramount to ensure personnel safety and experimental integrity.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on best practices for handling similar potent compounds and proteolysis-targeting chimeras (PROTACs).[2] Researchers should always consult the SDS provided by the supplier for specific handling instructions.
Immediate Safety and Hazard Information
PROTACs are designed to be biologically active molecules that hijack the cell's natural protein disposal system. Due to their mechanism of action, they should be handled as potentially hazardous compounds.
General Precautions:
-
For research use only. Not for human or veterinary use.[1]
-
Handle only by trained personnel familiar with the potential hazards.
-
Use in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Avoid inhalation, ingestion, and contact with skin and eyes.
Hazard Summary Table
| Hazard Classification | Description | Precautionary Measures |
| Acute Toxicity (Oral, Dermal, Inhalation) | Unknown. Assume high potency and toxicity. | Avoid all routes of exposure. Use appropriate PPE. |
| Skin Corrosion/Irritation | Unknown. May cause skin irritation upon contact. | Wear chemically resistant gloves and a lab coat. |
| Eye Damage/Irritation | Unknown. May cause serious eye irritation. | Wear safety goggles or a face shield. |
| Specific Target Organ Toxicity | As a BTK degrader, it is designed to have specific biological effects. | Handle with care to avoid systemic exposure. |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is essential when handling this compound.[2] The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[3]
Recommended PPE Table
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[2][3] | Protects against splashes and aerosols. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[2][3] | Prevents skin contact. Change gloves frequently and after any sign of contamination. |
| Body Protection | Laboratory coat.[2] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood.[2] If procedures may generate dust or aerosols, a respirator may be required. | Minimizes inhalation exposure. |
Operational and Disposal Plans
Handling and Storage
Proper handling and storage are critical to maintain the compound's stability and prevent accidental exposure.
Storage Conditions Table
| Condition | Temperature | Duration | Notes |
| Stock Solution | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. Protect from moisture and light.[1] |
| -20°C | 1 month | Sealed storage, away from moisture and light.[1] | |
| Solid Form | Store as per supplier's recommendation, typically in a cool, dry, and dark place. |
Step-by-Step Operational Guidance: Weighing and Solubilizing
-
Preparation : Don all required PPE and perform the work in a chemical fume hood.
-
Weighing : Carefully weigh the desired amount of the powdered compound. Avoid creating dust.
-
Solubilization : Based on the experimental requirements, select an appropriate solvent (e.g., DMSO for stock solutions).[2] Add the solvent to the solid compound and vortex until fully dissolved.
-
Aliquoting : Prepare single-use aliquots of the stock solution to prevent degradation from multiple freeze-thaw cycles.[1]
-
Labeling and Storage : Clearly label all vials with the compound name, concentration, date, and your initials. Store at the recommended temperature.[1]
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste : Contaminated consumables such as pipette tips, tubes, and gloves should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste : Unused solutions and contaminated solvents should be collected in a clearly labeled, sealed hazardous waste container.
-
Disposal : All hazardous waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
Experimental Protocol: In Vitro BTK Degradation Assay
The following is a general workflow for assessing the degradation of Bruton's tyrosine kinase (BTK) in a relevant cell line (e.g., OCI-ly10, a diffuse large B-cell lymphoma cell line).[1][4]
Materials:
-
This compound
-
OCI-ly10 cells
-
Cell culture medium and supplements
-
6-well plates
-
DMSO (vehicle control)[2]
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Primary antibodies (anti-BTK, anti-loading control e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding : Seed OCI-ly10 cells into 6-well plates at an appropriate density and allow them to adhere or stabilize overnight.[2]
-
Preparation of Treatment Solutions : Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0-1000 nM).[2] Include a vehicle control (DMSO).
-
Cell Treatment : Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.[2] Incubate for the desired time period (e.g., 24 hours).[4]
-
Cell Lysis : After incubation, wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer.[2]
-
Protein Quantification : Determine the protein concentration of each lysate using a standard protein assay.[2]
-
Western Blotting :
-
Normalize the protein amounts for each sample.
-
Separate the proteins by SDS-PAGE.[2]
-
Transfer the separated proteins to a PVDF membrane.[2]
-
Block the membrane and then probe with a primary antibody specific for BTK.[2]
-
Probe with a primary antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[2]
-
Incubate with an appropriate HRP-conjugated secondary antibody.[2]
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.[2]
-
-
Data Analysis : Quantify the band intensities to determine the extent of BTK protein degradation at different concentrations of the PROTAC.
Visualizations
Caption: General mechanism of action for a PROTAC degrader.
Caption: Workflow for in vitro BTK protein degradation assay.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
